Cholest-5-en-3-yl decanoate
Description
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64O2/c1-7-8-9-10-11-12-13-17-35(38)39-30-22-24-36(5)29(26-30)18-19-31-33-21-20-32(28(4)16-14-15-27(2)3)37(33,6)25-23-34(31)36/h18,27-28,30-34H,7-17,19-26H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMGXXCKVFFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922657 | |
| Record name | Cholest-5-en-3-yl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | CE(10:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1183-04-6 | |
| Record name | Cholest-5-en-3-yl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CE(10:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 - 81 °C | |
| Record name | CE(10:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Thermodynamic phase transition temperatures of cholesteryl decanoate
An In-Depth Technical Guide to the Thermodynamic Phase Transitions of Cholesteryl Decanoate
Abstract
Cholesteryl decanoate is a prominent member of the cholesteryl ester family, known for its rich thermotropic liquid crystalline behavior. Understanding the precise temperatures and energetic characteristics of its phase transitions is critical for applications ranging from drug delivery systems to advanced optical materials. This guide provides a comprehensive technical overview of the thermodynamic phase transitions of cholesteryl decanoate, detailing the experimental methodologies used for their characterization. We delve into the causality behind experimental choices, present detailed protocols for differential scanning calorimetry and polarized light microscopy, and summarize the key transition temperatures, offering a foundational resource for researchers, scientists, and drug development professionals.
Introduction to Cholesteryl Decanoate and Liquid Crystalline Phases
Cholesteryl esters (CEs) are a class of lipids formed by the esterification of cholesterol with a fatty acid. These molecules are fundamental to various biological processes and are renowned for forming liquid crystal phases.[1] Liquid crystals, or mesophases, represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal.[2] In this state, molecules possess long-range orientational order but lack long-range positional order, allowing the substance to flow while exhibiting anisotropic properties.[1]
Cholesteryl decanoate, the ester of cholesterol and decanoic acid, is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature. Upon heating from a solid state, it sequentially transitions through distinct mesophases before becoming an isotropic liquid. The primary liquid crystal phases exhibited by cholesteryl decanoate are the smectic and cholesteric phases.
-
Smectic Phase (SmA): In the smectic phase, molecules are organized into well-defined layers. The long axes of the molecules are, on average, oriented perpendicular to the layer planes. While there is positional order in the direction perpendicular to the layers, the molecules are randomly positioned within each layer, allowing the layers to slide past one another.
-
Cholesteric Phase (N or Ch):* Also known as the chiral nematic phase, this phase is characterized by molecules aligning in a preferred direction (the director). However, this director rotates helically throughout the sample. This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as selective light reflection.
The sequence and temperature of these transitions are unique fingerprints of the molecule's thermodynamic properties.
Thermodynamic Phase Transition Temperatures
The characterization of phase transitions is paramount for predicting the material's behavior under different thermal conditions. For cholesteryl decanoate, these transitions are first-order, involving a latent heat (enthalpy change). The transition temperatures have been precisely determined using techniques such as Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and Polarized Light Microscopy (PLM).[3]
| Transition | Phase Change | Typical Temperature (°C) |
| Melting Point (Crystal to Smectic) | Crystalline Solid → Smectic A (SmA) | ~83.5 |
| Smectic to Cholesteric Transition | Smectic A (SmA) → Cholesteric (N) | ~86.0 |
| Clearing Point (Cholesteric to Isotropic) | Cholesteric (N) → Isotropic Liquid | ~92.5 |
| Note: These values are representative and can be influenced by sample purity and the specific experimental conditions (e.g., heating/cooling rate). The data is compiled from studies utilizing DTA and other methods.[3] |
The following diagram illustrates the sequence of phase transitions upon heating.
Caption: Phase transition pathway of cholesteryl decanoate upon heating.
Core Analytical Techniques and Methodologies
Accurate determination of phase transition temperatures relies on robust analytical techniques. DSC and PLM are the cornerstones of thermal analysis for liquid crystals, providing complementary quantitative and qualitative data.
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] The underlying principle is that when a material undergoes a phase transition, it will absorb (endothermic) or release (exothermic) heat. This results in a measurable difference in heat flow compared to the inert reference. For the first-order transitions in cholesteryl decanoate, the crystal-to-smectic, smectic-to-cholesteric, and cholesteric-to-isotropic transitions are all endothermic events upon heating, appearing as distinct peaks on the DSC thermogram. The area under each peak is directly proportional to the enthalpy of the transition (ΔH), providing critical data on the energy required to induce the phase change.
Caption: Standard experimental workflow for DSC analysis of liquid crystals.
Protocol: DSC Analysis of Cholesteryl Decanoate
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity cholesteryl decanoate into a clean aluminum DSC pan.
-
Trustworthiness: Using a microbalance ensures precision. High-purity, recrystallized samples are essential as impurities can broaden transitions and shift temperatures.[2]
-
-
Encapsulation: Hermetically seal the pan using a sample press. This prevents any sample loss due to sublimation during the heating scan. An empty, sealed aluminum pan will serve as the reference.
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a temperature well below the first transition (e.g., 50°C).
-
Initiate a heating scan from 50°C to 110°C at a controlled rate of 5°C/minute. A constant heating rate is critical for reproducible results.
-
Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis:
-
Plot the differential heat flow (mW) versus temperature (°C).
-
Identify the three distinct endothermic peaks corresponding to the C-SmA, SmA-N, and N-Iso transitions.
-
Determine the transition temperature from the onset of each peak.
-
Calculate the enthalpy of transition (ΔH in J/g) by integrating the area under each respective peak using the instrument's analysis software.
-
Polarized Light Microscopy (PLM) with Hot Stage
Expertise & Causality: PLM is an indispensable tool for the qualitative identification of liquid crystal phases.[5] Its utility stems from the anisotropic nature of mesophases. When polarized light passes through an optically anisotropic sample, it is split into two rays that travel at different velocities, a phenomenon known as birefringence. Upon exiting the sample, these rays interfere, producing characteristic colors and textures when viewed through a second polarizer (the analyzer). Each liquid crystal phase (smectic, cholesteric) has a unique molecular arrangement that results in a distinct, identifiable optical texture. A hot stage allows for precise temperature control, enabling direct observation of the textural changes as the sample undergoes phase transitions.
Protocol: PLM Analysis of Cholesteryl Decanoate
-
Sample Preparation: Place a small amount (<1 mg) of cholesteryl decanoate onto a clean microscope slide. Gently place a coverslip over the sample.
-
Heating: Heat the slide on a hot plate to just above the clearing point (~95°C) to melt the sample into the isotropic liquid phase. This ensures a thin, uniform film is formed.
-
Mounting and Observation: Transfer the slide to a calibrated hot stage mounted on a polarizing microscope.
-
Trustworthiness: A calibrated hot stage is crucial for correlating observed textures with specific temperatures.
-
-
Cooling and Phase Identification:
-
Slowly cool the sample from the isotropic liquid state at a rate of 1-2°C/minute.
-
Isotropic to Cholesteric: As the sample cools below ~92.5°C, the field of view will change from dark (isotropic phase) to a birefringent texture. The cholesteric phase often appears as an "oily streak" or "fingerprint" texture.
-
Cholesteric to Smectic: Upon further cooling below ~86.0°C, the cholesteric texture will transform into the smectic A phase. This is often characterized by a "focal conic fan" texture. If droplets form, they may exhibit a characteristic "Maltese cross" pattern.
-
Smectic to Crystal: Cooling below ~83.5°C will result in crystallization, where sharp, crystalline domains grow and eventually fill the field of view.
-
-
Verification: The process can be reversed by slowly heating the sample to observe the transitions in the opposite direction, confirming their thermoreversibility.
Conclusion
The thermodynamic phase transitions of cholesteryl decanoate follow a well-defined and reproducible sequence from a crystalline solid through smectic and cholesteric mesophases to an isotropic liquid. The precise characterization of these transitions, underpinned by robust analytical techniques like Differential Scanning Calorimetry and Polarized Light Microscopy, is essential for its application in science and technology. The protocols and data presented in this guide offer a validated framework for researchers to investigate and utilize the unique properties of this and other cholesteric liquid crystals.
References
-
Small, D. M. (1984). Physical properties of cholesteryl esters. In: The Physical Chemistry of Lipids. Handbook of Lipid Research, vol 4. Springer, Boston, MA. [Link]
-
Ginsburg, G. S., & Small, D. M. (1982). Physical properties of cholesteryl esters. PubMed. [Link]
-
Shivaprakash, N. C., Abdoh, M. M. M., & Prasad, J. S. (1982). Phase transition studies of cholesteryl palmitate, cholesteryl decanoate and their mixtures using dielectric, EPR and DTA techniques. ResearchGate. [Link]
-
Miklossy, J., & Van der Loos, H. (1987). Cholesterol ester crystals in polarized light show pathways in the human brain. Brain Research. [Link]
-
TA Instruments. (n.d.). Studying Liposomes in the Nano DSC. TA Instruments. [Link]
Sources
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 5. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Liquid Crystalline Behavior of Cholest-5-en-3-yl Decanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the liquid crystalline properties of cholest-5-en-3-yl decanoate, commonly known as cholesteryl decanoate. We will delve into the fundamental principles governing its mesophasic behavior, present detailed protocols for its characterization, and explore the implications of its unique properties for various scientific and industrial applications.
Introduction: The Mesomorphic World of Cholesteryl Esters
Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1][2] Molecules that form liquid crystal phases, known as mesogens, possess a degree of molecular order, yet retain the ability to flow.[3] Cholesteryl esters, formed from the condensation of cholesterol with a carboxylic acid, are a prominent class of thermotropic liquid crystals, meaning their phase transitions are induced by changes in temperature.[2][4]
Cholesteryl decanoate (C₃₇H₆₄O₂) is an ester of cholesterol and decanoic acid.[5] Its molecular structure, characterized by a rigid steroidal core and a flexible aliphatic chain, is the primary driver of its anisotropic nature and subsequent liquid crystalline behavior.[4][6] Understanding the phase transitions of this compound is crucial for its application in various fields, from drug delivery systems to thermochromic materials.[7][8]
dot
Caption: Phase transitions of cholesteryl decanoate upon heating and cooling.
Thermal Properties of Cholesteryl Decanoate
The phase transition temperatures and associated enthalpy changes are critical parameters for characterizing the liquid crystalline behavior of cholesteryl decanoate. These values can be influenced by the purity of the sample and the experimental conditions.
| Transition | Temperature (°C) | Enthalpy Change (ΔH) |
| Crystal to Smectic A | ~81.5 - 85.5 | Varies |
| Smectic A to Cholesteric | Varies | Varies |
| Cholesteric to Isotropic | ~93 | Varies |
Note: The exact transition temperatures and enthalpy values can vary depending on the purity of the sample and the experimental conditions, such as heating and cooling rates. The data presented here are compiled from various sources for illustrative purposes. [6][9][10]
Experimental Characterization: A Methodical Approach
A multi-technique approach is essential for a thorough characterization of the liquid crystalline behavior of cholesteryl decanoate. The primary methods employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).
dot
Caption: A typical experimental workflow for characterizing liquid crystals.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpy changes associated with phase transitions. [11][12] Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity cholesteryl decanoate into a clean aluminum DSC pan. The use of a high-purity sample is crucial, as impurities can broaden transition peaks and shift transition temperatures. [13]2. Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium and zinc).
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above the isotropic transition (e.g., 100°C) at a controlled rate (e.g., 10°C/min). This initial heating run erases the sample's previous thermal history.
-
Cool the sample at the same controlled rate back to room temperature.
-
Perform a second heating run at the same rate. The data from the second heating run is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: Analyze the resulting thermogram to identify the endothermic peaks corresponding to the crystal-to-smectic, smectic-to-cholesteric, and cholesteric-to-isotropic transitions. Determine the peak temperatures (Tpeak) and the onset temperatures (Tonset) for each transition. Integrate the peak areas to calculate the enthalpy of transition (ΔH).
Causality Behind Experimental Choices:
-
Controlled Heating/Cooling Rate: A controlled rate ensures that the sample temperature remains uniform and that the transitions are recorded accurately. A rate of 10°C/min is a common starting point, providing a good balance between resolution and experimental time.
-
Second Heating Run: The first heating run can be affected by the initial crystalline state and any residual solvent. The second heating run, after a controlled cooling cycle, provides a more reproducible and representative thermogram of the material's intrinsic phase behavior. [12]
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the visual identification of liquid crystalline phases based on their unique optical textures. [14][15] Protocol:
-
Sample Preparation: Place a small amount of cholesteryl decanoate on a clean microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.
-
Observation during Heating and Cooling:
-
Slowly heat the sample while observing it through the crossed polarizers.
-
As the solid melts, observe the appearance of the smectic phase, which may exhibit a focal conic or fan-like texture.
-
Upon further heating, note the transition to the cholesteric phase, which often displays an oily streak or fingerprint texture. The characteristic planar texture of the cholesteric phase will exhibit vibrant colors due to Bragg reflection of light from the helical structure.
-
Continue heating until the sample becomes isotropic (completely dark between crossed polarizers).
-
Slowly cool the sample and observe the reverse sequence of phase transitions.
-
-
Image Capture: Capture images of the characteristic textures at different temperatures for documentation and analysis.
Causality Behind Experimental Choices:
-
Crossed Polarizers: Anisotropic materials, like liquid crystals, are birefringent, meaning they can rotate the plane of polarized light. When placed between two crossed polarizers, these materials will appear bright against a dark background, allowing for their visualization. Isotropic liquids do not exhibit this property and will appear dark. [15]* Slow Heating/Cooling: Slow temperature changes allow sufficient time for the liquid crystalline structures to form and for their characteristic textures to be clearly observed.
X-ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement and layer spacing in the different liquid crystalline phases. [16][17] Protocol:
-
Sample Preparation: Load the cholesteryl decanoate sample into a capillary tube.
-
Temperature Control: Mount the capillary in a temperature-controlled sample holder within the XRD instrument.
-
Data Acquisition:
-
Obtain diffraction patterns at various temperatures corresponding to the solid, smectic, and cholesteric phases as identified by DSC and POM.
-
For the smectic phase, a sharp, low-angle diffraction peak will be observed, corresponding to the layer spacing.
-
In the cholesteric and isotropic phases, a diffuse, wide-angle peak will be present, indicating the lack of long-range positional order.
-
-
Data Analysis: Use Bragg's law to calculate the layer spacing (d) from the position of the low-angle diffraction peak in the smectic phase.
Causality Behind Experimental Choices:
-
Temperature-Controlled Stage: Precise temperature control is essential to ensure that the diffraction pattern being recorded corresponds to a specific liquid crystalline phase.
-
Low-Angle and Wide-Angle Diffraction: Low-angle diffraction provides information about long-range order, such as the layer spacing in the smectic phase. Wide-angle diffraction reveals information about the short-range molecular packing. [17]
Applications and Future Directions
The unique thermochromic properties of cholesteryl decanoate, arising from the temperature-dependent pitch of its cholesteric helix, make it a valuable component in various applications: [8][18]
-
Thermochromic Materials: In mixtures with other cholesteryl esters, it is used in mood rings, thermometers, and thermal mapping devices. [19]* Drug Delivery: The ordered structure of liquid crystals can be utilized to encapsulate and control the release of therapeutic agents. [7]* Cosmetics: Its color-changing properties are exploited in novel cosmetic formulations. [8] Future research will likely focus on the development of novel formulations of cholesteryl decanoate with other liquid crystals to fine-tune their thermochromic response for advanced sensor and display technologies. Furthermore, its biocompatibility makes it an interesting candidate for further exploration in the field of biomedical applications.
Conclusion
Cholest-5-en-3-yl decanoate is a classic example of a thermotropic liquid crystal, exhibiting a rich polymorphism that includes smectic and cholesteric phases. A comprehensive understanding of its phase behavior, achieved through a combination of DSC, POM, and XRD, is fundamental to harnessing its unique properties for technological and scientific advancements. The methodologies and insights presented in this guide provide a solid foundation for researchers and professionals working with this and other related liquid crystalline materials.
References
-
Elex Biotech LLC. Cholesterol decanoate. [Link]
-
MRI Questions. PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. [Link]
-
International Journal of Advanced Research. Phase Transition Studies Of Cholesteryl Palmitate, Cholesteryl Decanoate And Their Mixtures Using Dielectric, Epr And Dta Techniques. [Link]
-
ResearchGate. Phase transition temperatures using three techniques for two liquid.... [Link]
-
ResearchGate. Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. [Link]
-
ResearchGate. (PDF) Cholesteric liquid Crystals: Physical Properties and Molecular-Statistical Theories. [Link]
-
PureSynth. Cholesterol Decanoate. [Link]
- Google Patents. US7022331B2 - Thermochromic/photochromic cosmetic compositions.
-
PMC. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry. [Link]
-
Journal of the Chemical Society, Chemical Communications. Classification of the smectic liquid crystal phase exhibited by the cholesteryl n-alkanoates. [Link]
-
Wikipedia. Cholesteric liquid crystal. [Link]
- Google Patents.
-
PubMed. Physical properties of cholesteryl esters. [Link]
-
Chemistry LibreTexts. 11.8: Liquid Crystals. [Link]
-
ACS Publications. Effect of cholesteryl alkanoate structure on liquid crystal transition thermodynamics. Pure and in binary mixtures. [Link]
-
PubMed. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. [Link]
-
chymist.com. Preparation of Cholesteryl Ester Liquid Crystals. [Link]
-
PMC. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. [Link]
-
ACS Publications. Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. [Link]
-
PMC. Polarized THG Microscopy Identifies Compositionally Different Lipid Droplets in Mammalian Cells. [Link]
-
Introduction to Liquid Crystals. [Link]
-
PMC. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. [Link]
-
PubMed. Combinatorial approach for the rapid determination of thermochromic behavior of binary and ternary cholesteric liquid crystalline mixtures. [Link]
-
2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals. [Link]
-
ResearchGate. Experimental polarized optical microscopy images (a–e) of the.... [Link]
-
Organic Syntheses. dihydrocholesterol. [Link]
-
Saylor Academy. Liquid Crystals. [Link]
-
MDPI. High-Contrast Imaging of Cholesterol Crystals in Rabbit Arteries Ex Vivo Using LED-Based Polarization Microscopy. [Link]
-
PubMed. Calorimetric Studies of the Effects of Cholesterol on the Phase Transition of C(18):C(10) Phosphatidylcholine. [Link]
-
IOVS. The Lipid Composition of Drusen, Bruch's Membrane, and Sclera by Hot Stage Polarizing Light Microscopy. [Link]
-
Rasayan Journal of Chemistry. CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY. [Link]
-
ResearchGate. Diagram of the helical structure of cholesteric liquid crystal. [Link]
-
Florida State University. Polarized Light Microscopy Gallery - Cholesterol. [Link]
-
DAV University. Liquid Crystals 13.3. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Introduction to Liquid Crstals [uni-due.de]
- 3. chymist.com [chymist.com]
- 4. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure-synth.com [pure-synth.com]
- 6. mriquestions.com [mriquestions.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. US7022331B2 - Thermochromic/photochromic cosmetic compositions - Google Patents [patents.google.com]
- 9. Phase Transition Studies Of Cholesteryl Palmitate, Cholesteryl Decanoate And Their Mixtures Using Dielectric, Epr And Dta Techniques [journalijar.com]
- 10. SYNTHON Chemicals Shop | Cholesteryl decanoate | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 11. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. barron.rice.edu [barron.rice.edu]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. WO2021046004A1 - Thermochromic liquid crystal inks and coatings - Google Patents [patents.google.com]
- 19. Combinatorial approach for the rapid determination of thermochromic behavior of binary and ternary cholesteric liquid crystalline mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Optical Properties of Cholest-5-en-3-yl Decanoate Thin Films
The following technical guide details the optical properties of Cholest-5-en-3-yl decanoate (Cholesteryl Decanoate), distinguishing between its electronic optical properties (intrinsic to the molecular orbitals) and its photonic optical properties (emergent from the supramolecular helical structure).
Executive Summary
Cholest-5-en-3-yl decanoate (
-
Electronic Regime (UV): A wide-bandgap dielectric (
) with high transparency in the visible spectrum. -
Photonic Regime (Vis-UV): A self-assembling 1D photonic crystal.[1] The chiral nematic (cholesteric) phase forms a helical structure that selectively reflects light based on the helical pitch, which is highly sensitive to temperature and shear stress.
This guide analyzes the refractive index dispersion, electronic band gap, and the temperature-dependent photonic band gap (selective reflection), providing actionable protocols for thin-film fabrication and characterization.[1]
Material Fundamentals & Phase Behavior
Understanding the optical response requires defining the phase state of the film. Cholesteryl decanoate is not optically static; its properties depend heavily on the thermal history.
Physicochemical Data[1][2][3][4]
-
Molecular Weight: 540.9 g/mol [1]
-
Crystal System: Monoclinic, Space Group
[1] -
Molecular Geometry: Rod-like (calamitic) with a chiral center, inducing macroscopic helical twisting.[1]
Phase Transitions
The optical texture and birefringence change distinctively across these transitions.
| Phase | Temperature Range (°C) | Optical Texture | Key Optical Property |
| Crystalline Solid | Opaque / Polycrystalline | Scattering, Birefringent | |
| Cholesteric (LC) | Focal Conic / Planar | Selective Reflection (PBG) | |
| Isotropic Liquid | Transparent / Dark (crossed polars) |
Note: Upon cooling, the material may exhibit supercooling, extending the cholesteric range below 82°C. This hysteresis is critical for stable room-temperature optical devices.[1]
Thin Film Fabrication Protocols
To measure reliable optical constants, films must be uniform and defect-free.[1] Spin coating is the preferred method for solution-processable liquid crystals.[1]
Protocol: Spin Coating of Cholesteryl Decanoate
Objective: Create a 500 nm – 2
-
Substrate Preparation:
-
Clean Quartz or BK7 glass slides: Acetone
Isopropanol dry.[1] -
Optional Alignment Layer: Spin coat Polyvinyl Alcohol (PVA) and mechanically rub with a velvet cloth to induce planar alignment (helix axis perpendicular to substrate).
-
-
Solution Preparation:
-
Solvent: Chloroform or Toluene (high solubility).
-
Concentration: 20 mg/mL (for thin films) to 100 mg/mL (for thick photonic films).
-
Filter: 0.2
m PTFE syringe filter.[1]
-
-
Deposition:
-
Dispense 50
L static dispense.[1] -
Spin Cycle: 500 RPM (5s)
2000 RPM (30s).
-
-
Thermal Annealing (Critical):
-
Heat to 95°C (Isotropic phase) for 2 minutes to erase thermal history.
-
Cool slowly (1°C/min) to 85°C (Cholesteric phase) to allow helical organization.
-
Electronic Optical Properties (Intrinsic)
These properties arise from the single-molecule electronic transitions (HOMO-LUMO) and are measured in the Isotropic or Crystalline phase to avoid interference from the structural color.
Refractive Index Dispersion
The refractive index (
-
Average Refractive Index (
): ~1.48 – 1.52 (at 589 nm). -
Birefringence (
): In the LC phase, .[1]
Dispersion Model (Wemple-DiDomenico):
For the transparent region (
- (Oscillator Energy): ~10.5 eV (correlated to the peak of effective electronic transitions).
- (Dispersion Energy): ~15 eV (related to the coordination number and ionicity).
Electronic Band Gap ( )
Cholesteryl decanoate is an insulator. The absorption edge is in the deep UV.
-
Measurement Method: UV-Vis Absorbance in Isotropic phase.[1]
-
Tauc Plot Analysis: Plot
vs. Energy ( ) for direct allowed transitions. -
Value:
. -
Significance: The material is non-absorbing in the visible spectrum (400-700 nm), making it an ideal host for the photonic structural phenomena described below.
Photonic Optical Properties (Structural)
This is the defining feature of Cholesteryl Decanoate thin films. In the cholesteric phase, the molecules twist helically. When the pitch (
The Photonic Band Gap (PBG)
Light propagating along the helix axis is reflected if its wavelength satisfies Bragg's law for cholesterics:
- : Peak reflection wavelength.[2]
- : Average refractive index (~1.5).[3]
- : Helical pitch (temperature dependent).[2]
Temperature Dependence of Selective Reflection
The pitch of Cholesteryl Decanoate contracts as temperature increases (approaching the Smectic-Cholesteric transition or within the Cholesteric range), causing a Blue Shift in reflection.
Experimental Data for Cholesteryl Decanoate:
| Temperature ( | Peak Wavelength ( | Calculated Pitch ( | Visual Color |
| 87.0°C | 367 nm | ~245 nm | UV (Invisible) |
| 90.0°C | 327 nm | ~218 nm | UV (Deep) |
| Mixtures * | 400 - 700 nm | 260 - 460 nm | Tunable Visible |
*Note: Pure Cholesteryl Decanoate reflects primarily in the UV/Violet edge. To shift this into the visible (green/red), it is often mixed with Cholesteryl Nonanoate or Chloride.
Experimental Workflow: Measuring the PBG
The following Graphviz diagram outlines the logic flow for characterizing the Photonic Band Gap.
Caption: Workflow for determining the temperature-dependent helical pitch and photonic band gap.
Applications in Drug Development & Sensing
While primarily a model system for liquid crystal physics, the optical properties of Cholesteryl Decanoate have specific utility:
-
Thermochromic Sensors: Due to the sharp dependence of
on temperature (approx -10 nm/°C near transition), thin films serve as passive, high-sensitivity thermal maps for biological tissues or microfluidic chips.[1] -
Tunable Optical Filters: By controlling the temperature, the film acts as a notch filter, rejecting specific UV wavelengths while transmitting visible light.
-
Drug Delivery Carriers: Cholesteryl decanoate is biocompatible.[1] Its phase transition (solid to LC) at ~82°C can be triggered by external heating (e.g., focused NIR laser) to release encapsulated drugs, monitored via the loss of birefringence.
References
-
Pattabhi, V. & Craven, B. M. (1979).[1] Crystal structure of cholesteryl decanoate. Journal of Lipid Research, 20(6), 753-759.[1] Link
-
Sastry, S. S., et al. (2012).[1] Image analysis technique to compute pitch of cholesteric liquid crystals.[2] Molecular Crystals and Liquid Crystals, 562(1), 219-229.[1] Link[1]
-
Cheng, M., Ho, J. T., & Pindak, R. (1988).[1][4] Temperature dependence of the cholesteric pitch in cholesteryl decanoate near the smectic-A transition. Physical Review Letters, 60, 817.[1] Link
-
Wemple, S. H.[1][5] & DiDomenico, M. (1971).[1] Behavior of the Electronic Dielectric Constant in Covalent and Ionic Materials. Physical Review B, 3(4), 1338.[1] Link[1]
Sources
Methodological & Application
Protocol for synthesis of cholest-5-en-3-yl decanoate from cholesterol
Application Note: High-Purity Synthesis of Cholest-5-en-3-yl Decanoate
Abstract & Application Context
Cholest-5-en-3-yl decanoate (Cholesteryl Decanoate) is a critical lipid standard used in the development of Lipid Nanoparticles (LNPs) and liquid crystal formulations.[1] As a sterol ester, it serves as a hydrophobic core component in LNPs, modulating membrane fluidity and stability in mRNA delivery systems.[2] This protocol details a robust, scalable synthesis via nucleophilic acyl substitution using decanoyl chloride.[2] Unlike enzymatic routes, this chemical synthesis ensures exact stoichiometry and high purity (>98%) required for pharmaceutical benchmarking.[1]
Scientific Principles & Reaction Logic[1]
The Mechanism: Nucleophilic Acyl Substitution The synthesis proceeds via the Schotten-Baumann reaction conditions modified for non-aqueous solvents.
-
Activation: Pyridine acts as both a base and a nucleophilic catalyst.[1] It attacks decanoyl chloride to form a highly reactive N-acylpyridinium intermediate.[1]
-
Nucleophilic Attack: The secondary hydroxyl group at the C3 position of cholesterol attacks the carbonyl carbon of the intermediate.
-
Elimination: Pyridine is displaced, and the chloride ion is eliminated.
-
Neutralization: The liberated HCl is immediately neutralized by the excess pyridine, driving the equilibrium forward and preventing acid-catalyzed side reactions (e.g., dehydration of the C5-C6 double bond).
Why this route?
-
Decanoyl Chloride vs. Decanoic Acid: Acid chlorides are significantly more electrophilic than carboxylic acids, allowing the reaction to proceed at lower temperatures (
to RT), preserving the cholesterol alkene functionality. -
Dichloromethane (DCM): Chosen for its high solubility of cholesterol and low boiling point, facilitating easy removal during workup.
Materials & Equipment
| Reagent/Material | Grade | Function | Hazard Note |
| Cholesterol | >99% (GC) | Substrate (Nucleophile) | Store cool |
| Decanoyl Chloride | >98% | Acylating Agent (Electrophile) | Corrosive, Moisture Sensitive |
| Pyridine | Anhydrous | Base / Catalyst | Flammable, Toxic, Stench |
| Dichloromethane (DCM) | Anhydrous | Solvent | Volatile, Carcinogen suspect |
| HCl (1M) | Aqueous | Quench / Wash | Corrosive |
| NaHCO₃ | Saturated | Neutralization Wash | Irritant |
| Ethanol/Acetone | HPLC Grade | Recrystallization Solvent | Flammable |
Equipment:
-
250 mL Round Bottom Flask (RBF) (oven-dried).
-
Nitrogen (
) or Argon gas line.[1] -
Addition funnel (pressure-equalizing).[1]
Experimental Protocol
Phase 1: Reaction Setup
-
Drying: Ensure cholesterol is dry.[1] If unsure, dry under vacuum at
for 4 hours to remove trace water which consumes the acid chloride. -
Solvation: In the 250 mL RBF, dissolve Cholesterol (10.0 g, 25.8 mmol) in Anhydrous DCM (100 mL) . Add Pyridine (4.2 mL, 51.6 mmol, 2.0 eq) .
-
Note: The solution should be clear. If cloudy, trace water may be present.[2]
-
-
Cooling: Place the flask in an ice-water bath (
) and flush the system with inert gas ( ) for 10 minutes.-
Logic: Cooling controls the exotherm of the acyl chloride addition, preventing side reactions.
-
Phase 2: Acylation[1]
-
Addition: Dilute Decanoyl Chloride (5.9 mL, 28.4 mmol, 1.1 eq) in 10 mL DCM. Add this solution dropwise via the addition funnel over 20 minutes.
-
Observation: White precipitate (Pyridinium hydrochloride) may begin to form.[1] This is a positive sign of reaction progress.
-
-
Reaction: Remove the ice bath after addition is complete. Allow the mixture to stir at Room Temperature (RT) for 3–4 hours.
-
Monitoring: Check progress via TLC (Mobile Phase: 10% EtOAc in Hexanes).
-
Target: Disappearance of Cholesterol (
) and appearance of Ester ( ).[1]
-
Phase 3: Workup & Isolation
-
Quench: Pour the reaction mixture into a separatory funnel containing 50 mL ice-cold water . Shake vigorously.
-
Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 50 mL) .[1]
-
Logic: This converts excess pyridine into water-soluble pyridinium chloride, effectively removing it from the organic phase.[2]
-
-
Neutralization: Wash the organic layer with Saturated NaHCO₃ (2 x 50 mL) to remove trace acid.[1]
-
Drying: Wash with Brine (50 mL) , separate the organic layer, and dry over Anhydrous
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Concentration: Filter off the desiccant and evaporate the solvent using a rotary evaporator (
, reduced pressure) to yield a waxy white/off-white solid.
Phase 4: Purification (Recrystallization)[2][3]
-
Solvent System: Dissolve the crude solid in a minimal amount of hot Acetone (approx. 5-7 mL per gram).
-
Crystallization: Add Ethanol dropwise until slight turbidity persists, then cool slowly to RT, followed by
overnight. -
Filtration: Collect the white crystals via vacuum filtration, wash with cold Ethanol , and dry under high vacuum.
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | White to Off-White Crystalline Solid | Visual |
| Melting Point | 79–81 °C | Capillary MP |
| Purity | >98% | HPLC (ELSD/UV) or GC-FID |
| Identity | 1H NMR (CDCl3) | Spectrum Analysis |
NMR Characterization:
-
H-6 (Vinylic):
5.37 ppm (Multiplet, 1H)[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
H-3 (Ester Linkage):
4.61 ppm (Multiplet, 1H).[1] Diagnostic shift from ~3.5 ppm in free cholesterol.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Decanoyl Chain:
2.29 ppm (Triplet, 2H,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -CH2), 1.60 ppm (Multiplet, 2H, -CH2), 1.25 ppm (Broad Singlet, Alkyl Chain), 0.88 ppm (Triplet, Terminal CH3). -
Sterol Backbone:
0.68 ppm (Singlet, C18-CH3),ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 1.01 ppm (Singlet, C19-CH3).[1]
Troubleshooting Guide
| Observation | Possible Cause | Corrective Action |
| Low Yield | Wet reagents/Solvent | Dry Cholesterol overnight; Use fresh anhydrous DCM.[2][1] |
| Impure Product (Yellow) | Pyridine oxidation/residue | Perform extra 1M HCl wash; Recrystallize twice.[1] |
| Incomplete Reaction | Insufficient Acyl Chloride | Add 0.1-0.2 eq excess Decanoyl Chloride; Check TLC. |
| Emulsion during Workup | Surfactant effect of ester | Add solid NaCl to the aqueous phase; Filter through Celite. |
Workflow Visualization
Figure 1: Step-by-step workflow for the synthesis of Cholesteryl Decanoate via Acid Chloride method.
Safety & Compliance
-
Decanoyl Chloride: Highly corrosive and lachrymator.[1] Handle ONLY in a fume hood. Reacts violently with water to release HCl gas.[1]
-
Pyridine: Toxic by inhalation and skin absorption.[1] Use double gloves (Nitrile) and work in a well-ventilated hood.[1]
-
DCM: Suspected carcinogen.[1] Avoid inhalation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4225619, Cholest-5-en-3-yl decanoate.[2][1] Retrieved October 26, 2023 from [Link].[2][1]
-
Human Metabolome Database (HMDB). Metabocard for Cholesteryl decanoate (HMDB0000898).[1] Retrieved October 26, 2023 from [Link].[2][1]
-
The Good Scents Company. Cholesteryl decanoate, 1183-04-6.[2][1][4] Retrieved October 26, 2023 from [Link].[2][1]
Sources
- 1. Cholest-5-en-3-yl decanoate | C37H64O2 | CID 4225619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2021120127A1 - Method for preparing cholesterol, derivative and analogue thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 1183-04-6: Cholesteryl decanoate | CymitQuimica [cymitquimica.com]
Application Note: Formulation of Lipid Nanoparticles Containing Cholest-5-en-3-yl Decanoate
[1][2][3][4]
Abstract & Application Scope
This application note details the protocol for formulating Lipid Nanoparticles (LNPs) incorporating Cholest-5-en-3-yl decanoate (Cholesteryl Decanoate).[1][2][3][4] Unlike free cholesterol, which stabilizes the lipid bilayer interface, Cholesteryl Decanoate is a highly hydrophobic cholesterol ester (CE) that partitions into the LNP core.
This formulation strategy is critical for:
-
High-Hydrophobicity Cargo Delivery: Using Cholesteryl Decanoate as a surrogate or carrier for highly lipophilic active pharmaceutical ingredients (APIs).[1][2][3][4]
-
Core Crystallinity Modulation: Tuning the internal phase behavior of LNPs (e.g., creating Liquid Crystal Nanoparticles or Solid Lipid Nanoparticles) to alter release kinetics.[4]
-
LDL Mimicry: Synthesizing artificial lipoproteins for receptor-targeted delivery (e.g., LDLR targeting).[1][2][3][4]
Material Attributes & Physicochemical Profile
Understanding the solute is the first step in successful formulation. Cholest-5-en-3-yl decanoate exhibits distinct properties compared to free cholesterol.
| Property | Value / Characteristic | Impact on Formulation |
| Chemical Name | Cholest-5-en-3-yl decanoate (Cholesteryl Caprate) | Ester bond eliminates the amphiphilic -OH group.[1][2][3][4][5] |
| Molecular Weight | 540.9 g/mol | Significant core volume contribution.[1][3][4] |
| Melting Point | ~79–83 °C | CRITICAL: Solid at Room Temp.[1][3][4][5] Requires heated organic solvents or controlled precipitation.[1][4] |
| LogP (Predicted) | > 13.0 | Extreme hydrophobicity; strictly core-localized.[1][2][3] |
| Solubility | Soluble in Chloroform, Hexane, THF. Sparingly soluble in Ethanol (requires heat).[3][4] | Ethanol injection/microfluidics requires warm ethanol maintenance.[1][4] |
| Phase Behavior | Thermotropic Liquid Crystal (Smectic/Cholesteric phases) | Can form ordered internal structures rather than amorphous cores.[3][4] |
Formulation Strategy: The "Core-Shell" Architecture
Successful incorporation requires a "Core-Shell" approach.[1][2][3][4] The Cholesteryl Decanoate will form the hydrophobic core, stabilized by a shell of amphiphilic lipids.
Component Selection Rationale
-
The Cargo/Core (Cholesteryl Decanoate): Acts as the hydrophobic matrix.
-
The Shell (DSPC / DOPE): High-transition temperature phospholipids (like DSPC) are preferred to provide a rigid shell that contains the potentially crystalline core.[1][2][3]
-
The Steric Barrier (PEG-Lipid): Prevents aggregation of the hydrophobic cores during the rapid solvent exchange process.
-
The Ionizable/Cationic Lipid (Optional): If co-delivering nucleic acids, this complexes the RNA. If delivering only the ester (as a drug model), a standard cationic lipid (e.g., DOTAP) or ionizable lipid is used to provide colloidal stability via surface charge.[3]
Diagram 1: LNP Structural Architecture
The following diagram illustrates the partitioning difference between Free Cholesterol (Shell) and Cholesteryl Decanoate (Core).[3]
Caption: Schematic showing the sequestration of Cholesteryl Decanoate in the LNP core, distinct from free cholesterol which resides at the interface.
Protocol A: Microfluidic Assembly (Gold Standard)
Recommended for high reproducibility and precise size control (50–100 nm).[2][3]
Reagents
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).[1][2][3][4]
-
Solvent: Absolute Ethanol (Molecular Biology Grade).
-
Buffer: 10mM Citrate Buffer (pH 4.0) or PBS (pH 7.[2][3]4) depending on application.
Workflow
Step 1: Stock Solution Preparation (Critical Heating Step)
-
Dissolve Cholesteryl Decanoate in ethanol at 5 mg/mL .
-
Note: Due to the high melting point (~80°C), the ethanol must be heated to 45–50°C to ensure complete dissolution. Sonicate in a water bath if necessary.[1]
-
Prepare stocks of DSPC, Cholesterol, and PEG-Lipid in ethanol.[6]
Step 2: Lipid Mix Formulation Combine lipids in ethanol.[1][4] A standard molar ratio for a "solid core" LNP is:
-
Total Lipid Concentration: 10–12.5 mM.[1]
-
Maintain this mixture at 40°C until the moment of mixing to prevent premature crystallization of the decanoate ester.
Step 3: Microfluidic Mixing
-
Instrument: NanoAssemblr (Precision NanoSystems) or similar T-junction mixer.[1][2][3][4]
-
Process: Inject the warm (40°C) lipid stream into the mixer against the room temperature aqueous stream. The rapid mixing (milliseconds) precipitates the lipid into nanoparticles before large crystals can form.
Step 4: Downstream Processing
-
Dilution: Immediately dilute the output 40x with PBS to reduce ethanol concentration < 1%.
-
Dialysis: Dialyze against PBS (20kDa MWCO) for 12 hours at 4°C to remove ethanol. Note: Do not dialyze at high temps; the solid core stabilizes upon cooling.
Protocol B: Ethanol Injection (Benchtop Alternative)
Suitable for initial screening without microfluidics.[2][3]
-
Heat the ethanolic lipid mix (same ratios as above) to 50°C .
-
Stir the aqueous buffer (PBS) vigorously (700 RPM) on a magnetic stir plate.
-
Inject the warm lipid solution rapidly into the vortex of the aqueous buffer using a pre-warmed syringe (Needle gauge 27G).
-
Cool the suspension to Room Temperature over 30 minutes.
-
Filter through a 0.22 µm PES syringe filter to remove any macroscopic aggregates.[1][3][4]
Analytical Characterization
| Attribute | Method | Acceptance Criteria | Notes |
| Particle Size | Dynamic Light Scattering (DLS) | 60 – 120 nm | PDI should be < 0.[1][2][3][4]2. High PDI indicates crystallization/aggregation.[1][3] |
| Zeta Potential | ELS | -5 to +10 mV (Neutral) | Depends on PEG/Ionizable lipid choice.[1][2][3][4] |
| Encapsulation | RP-HPLC (C18 Column) | > 90% Recovery | Detection at 210 nm.[1][2][3][4] Mobile Phase: Isopropanol/Acetonitrile.[1][3][4] |
| Thermal State | DSC (Diff. Scanning Calorimetry) | Endotherm shift | Compare bulk ester MP (80°C) vs. LNP MP. A suppressed MP indicates nanoconfinement.[1][3] |
Diagram 2: Experimental Workflow
Caption: Workflow for the microfluidic synthesis of Cholesteryl Decanoate LNPs, emphasizing the temperature control of the lipid stream.
Troubleshooting & Critical Process Parameters
Issue 1: Macroscopic Precipitation[1][2]
-
Cause: The Cholesteryl Decanoate crystallized before nanoparticle formation.[4]
-
Solution: Increase the temperature of the ethanol stream to 50°C. Ensure the Flow Rate Ratio (FRR) is high (3:1 or 4:1) to ensure rapid dilution of ethanol.
Issue 2: Large Particle Size (>200 nm)
-
Solution: Increase Total Flow Rate (TFR) to >12 mL/min to increase Reynolds number/mixing speed. Add more PEG-lipid (up to 2.5%) to provide steric hindrance.[1][2][3]
Issue 3: Leakage of Cargo
-
Cause: Phase separation of the ester from the phospholipid shell.
-
Solution: Ensure the DSPC/Cholesterol ratio in the shell is optimized. The "Shell" lipids must have a high enough Tm to contain the core.
References
-
PubChem. Cholest-5-en-3-yl decanoate (Compound Summary). National Library of Medicine. [Link][2][3][4]
-
Precision NanoSystems. General Guidelines for Lipid Nanoparticle Formulation. [Link]
-
Baluja, S. et al. Solubility of Cholesterol in some alcohols.[4][7][8] Archives of Applied Science Research, 2009. (Context for ethanol solubility). [Link]
Sources
- 1. Cholest-5-en-3-ol (3β)-, 9-octadecenoate, (Z)- [webbook.nist.gov]
- 2. CAS 1183-04-6: Cholesteryl decanoate | CymitQuimica [cymitquimica.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Cholest-5-en-3-yl decanoate | C37H64O2 | CID 4225619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cholest-5-en-3-beta-yl octadecanoate(35602-69-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: Leveraging Cholest-5-en-3-yl Decanoate for Advanced Biosensor Surface Modification
Abstract
The performance, stability, and in-vivo applicability of biosensors are critically dependent on the chemistry of their surface. Challenges such as nonspecific protein adsorption (biofouling) and the need for sensitive, label-free detection mechanisms necessitate the development of advanced surface modification strategies.[1][2] This guide details the application of cholest-5-en-3-yl decanoate, a cholesteryl ester, for creating biocompatible, anti-fouling, and optically responsive biosensor surfaces. We explore two primary mechanisms: the formation of biomimetic interfaces that resist biofouling and the fabrication of liquid crystal (LC)-based sensors that amplify molecular binding events into macroscopic optical signals.[3][4] This document provides the scientific rationale, detailed experimental protocols, and data interpretation guidelines for researchers, scientists, and drug development professionals aiming to enhance biosensor performance.
Part 1: Scientific Principles & Rationale
Cholesterol and its derivatives are fundamental components of animal cell membranes, where they modulate fluidity, stability, and permeability.[5][6] This inherent biocompatibility makes them ideal candidates for modifying synthetic surfaces to better interface with biological systems.[7][8] Cholest-5-en-3-yl decanoate, in particular, offers a unique combination of properties derived from its rigid sterol core and flexible decanoate tail.
Molecular Profile: Cholest-5-en-3-yl Decanoate
This molecule, also known as cholesteryl decanoate, is an ester formed from cholesterol and decanoic acid.[9] Its amphiphilic character, with a hydrophilic hydroxyl head (esterified) and a large hydrophobic body, drives its self-assembly behavior at interfaces.[10]
| Property | Value | Source |
| Chemical Formula | C₃₇H₆₄O₂ | [11][12] |
| Molecular Weight | 540.9 g/mol | [11][12] |
| CAS Number | 1183-04-6 | [11][13] |
| Physical State | Solid / White Powder | [9] |
| Melting Point | ~80 - 85.5 °C (Transitions to liquid crystal phases) | [11][14] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform, ethanol) | [9] |
Core Application Mechanisms
The utility of cholest-5-en-3-yl decanoate in biosensor modification is primarily based on two distinct but complementary principles: creating bio-inert surfaces and enabling liquid crystal-based signal amplification.
-
Biomimetic Anti-Fouling Surfaces: The primary failure mode for many in-vivo biosensors is biofouling, which begins with the nonspecific adsorption of proteins and is followed by cellular adhesion.[2] Surfaces coated with cholesterol derivatives can mimic the outer leaflet of a cell membrane. This strategy is effective because the cholesterol moiety, when properly oriented, presents a biocompatible interface that can reduce the thermodynamic driving forces for protein adsorption, thereby increasing the functional lifetime and reliability of the sensor.[1][7]
-
Liquid Crystal Signal Amplification: Certain cholesteryl esters, including decanoate, exhibit liquid crystalline phases.[3][14] In a liquid crystal-based biosensor, a thin, highly ordered film of the material is applied to a surface functionalized with a specific bioreceptor.[15] The long-range orientational order of the liquid crystal molecules is extremely sensitive to disturbances at this interface.[16] When a target analyte binds to the bioreceptor, it disrupts the uniform alignment of the adjacent liquid crystal molecules. This localized molecular event triggers a cascade of reorientations throughout the entire film, amplifying the binding signal into a readily detectable change in optical properties (e.g., birefringence) that can be visualized with polarized light.[3][4][17]
Part 2: Experimental Protocols
The following protocols provide step-by-step methodologies for two primary applications. All procedures should be conducted in a clean environment (e.g., a laminar flow hood) to prevent contamination.
Protocol 1: Preparation of a Simple Adsorbed Anti-Fouling Layer
Objective: To create a passive, biocompatible coating on a hydrophobic sensor surface to mitigate biofouling. This protocol is suitable for electrochemical sensors, SPR chips, or other devices where a stable, bio-inert layer is desired.
Materials:
-
Cholest-5-en-3-yl decanoate (≥95% purity)[14]
-
Chloroform or Toluene (ACS grade or higher)
-
Hydrophobic sensor substrate (e.g., gold surface pre-coated with an octadecanethiol SAM, polystyrene, or polypropylene)
-
Nitrogen gas source for drying
-
Sonicator bath
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of cholest-5-en-3-yl decanoate at 1 mg/mL in chloroform.
-
Vortex and sonicate for 5-10 minutes to ensure complete dissolution.
-
Causality Note: Chloroform is an effective solvent for the lipophilic cholesteryl ester, ensuring a homogeneous solution for uniform coating.[9]
-
-
Substrate Cleaning:
-
Thoroughly clean the sensor substrate according to the manufacturer's instructions or standard laboratory procedures (e.g., piranha etch for gold, followed by rinsing with DI water and ethanol, then drying).
-
Causality Note: A pristine surface is essential for the formation of a well-ordered and stable adsorbed layer. Contaminants can create defects and lead to inconsistent performance.
-
-
Surface Coating (Immersion Method):
-
Immerse the cleaned, dry substrate into the 1 mg/mL cholesteryl decanoate solution.
-
Incubate for 1 hour at room temperature in a covered container to prevent solvent evaporation.
-
Causality Note: During incubation, the cholesteryl ester molecules adsorb onto the hydrophobic surface, driven by van der Waals interactions between the sterol core/alkyl chains and the substrate.[10]
-
-
Rinsing and Drying:
-
Gently remove the substrate from the solution.
-
Rinse thoroughly with fresh chloroform to remove any unbound or loosely physisorbed molecules.
-
Dry the surface under a gentle stream of nitrogen gas.
-
-
Validation (Self-Validating System):
-
Contact Angle Goniometry: Measure the static water contact angle. A successful coating on a hydrophobic surface should maintain or slightly increase the hydrophobicity.
-
Protein Adsorption Challenge: Incubate the coated surface and an uncoated control surface with a solution of a common protein like Bovine Serum Albumin (BSA) (e.g., 1 mg/mL in PBS) for 30 minutes. Rinse with PBS and measure the amount of adsorbed protein using a suitable technique (e.g., Quartz Crystal Microbalance, Ellipsometry, or a colorimetric protein assay). A successful anti-fouling surface will show significantly reduced protein adsorption compared to the control.[18]
-
Protocol 2: Fabrication of a Liquid Crystal-Based Optical Biosensor
Objective: To construct a label-free optical biosensor that reports the presence of an analyte through a change in the liquid crystal's optical texture.
Materials:
-
Cholest-5-en-3-yl decanoate
-
Glass microscope slides or sensor chips
-
Alignment agent: Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (DMOAP) solution
-
Bioreceptor specific to the target analyte (e.g., antibody, aptamer)
-
Cross-linker (if needed, e.g., glutaraldehyde for amine coupling)
-
Spacer grids or double-sided tape (to create a cell of defined thickness, ~5-20 µm)
-
Hot plate
-
Polarized Optical Microscope (POM)
Workflow Diagram:
Methodology:
-
Substrate Preparation & Alignment Layer:
-
Clean glass slides rigorously (e.g., sonication in detergent, DI water, ethanol).
-
Immerse the cleaned slides in a freshly prepared aqueous solution of DMOAP (e.g., 1% v/v) for 15 minutes.
-
Rinse with DI water and cure in an oven at 100 °C for 15 minutes.
-
Causality Note: The DMOAP forms a self-assembled monolayer that promotes the homeotropic (vertical) alignment of liquid crystal molecules, which is crucial for establishing the initial "dark" state of the sensor.[4]
-
-
Bioreceptor Immobilization:
-
Pipette a solution containing the specific bioreceptor onto the DMOAP-coated surface. Incubate as required (e.g., 1 hour at room temperature).
-
This step may require optimization, including the use of cross-linkers, to ensure stable attachment of the bioreceptor without denaturing it.
-
Rinse gently with the appropriate buffer and dry carefully.
-
Causality Note: The bioreceptor provides the sensor's specificity. It must be immobilized in a way that its binding site remains active and accessible at the solid-liquid crystal interface.
-
-
LC Cell Assembly:
-
Place a spacer (e.g., Mylar film of ~10 µm thickness) or double-sided tape onto one functionalized slide.
-
Place a second DMOAP-coated slide (without bioreceptor) on top to create a thin cell. Secure with clips.[15]
-
-
Application of Cholesteryl Decanoate:
-
Place a small amount of solid cholest-5-en-3-yl decanoate at the edge of the cell opening.
-
Heat the entire assembly on a hot plate to a temperature above the material's clearing point (e.g., ~95 °C), where it becomes an isotropic liquid.[14]
-
The liquid will fill the cell via capillary action.
-
Slowly cool the cell back to room temperature.
-
Causality Note: Heating to the isotropic phase erases any previous molecular ordering. Slow cooling allows the molecules to self-organize into the desired liquid crystalline phase, guided by the DMOAP alignment layer on the surfaces.
-
-
Sensing and Detection:
-
Place the assembled sensor on the stage of a Polarized Optical Microscope (POM) with crossed polarizers. The initial state should appear dark or uniformly colored, indicating successful homeotropic alignment.
-
Introduce the aqueous sample containing the target analyte to the edge of the cell.
-
Observe the optical response in real-time. Binding of the analyte to the immobilized bioreceptors will disrupt the LC alignment, causing light to pass through the second polarizer and resulting in a bright, textured appearance.[3]
-
Part 3: Data Interpretation & Performance
Interpreting Optical Signals
The output of the LC-based biosensor is a visual change.
-
Negative Result (No Analyte): The liquid crystal molecules remain vertically aligned by the DMOAP layer. In this homeotropic state, the field of view under crossed polarizers appears dark.
-
Positive Result (Analyte Present): Analyte binding to the bioreceptors creates steric and electrostatic perturbations at the surface. This local disruption propagates through the liquid crystal medium, tilting the molecules away from the vertical alignment. This tilted, or planar, alignment is birefringent and appears as a bright, colorful, and often textured image under the POM.
Performance Characteristics
The performance of a biosensor modified with cholest-5-en-3-yl decanoate will depend on the specific application (anti-fouling vs. LC sensing) and the quality of the surface preparation.
| Performance Metric | Typical Target Values & Considerations |
| Limit of Detection (LOD) | For LC sensors, can reach pM to nM concentrations due to the signal amplification effect. |
| Response Time | Typically rapid for LC sensors, with optical changes occurring within seconds to a few minutes of analyte introduction. |
| Selectivity | Primarily determined by the specificity of the immobilized bioreceptor. Blocking steps may be required to minimize interference from other molecules. |
| Stability / Shelf-Life | Anti-fouling layers can be very stable. LC cells can be stored for weeks at 4 °C if properly sealed to prevent contamination or dehydration.[19] |
| Operating Temperature | Must be within the liquid crystal phase range of the material. For cholest-5-en-3-yl decanoate, this is typically above room temperature but below ~85 °C.[14] |
Part 4: Troubleshooting & Best Practices
| Issue | Potential Cause | Recommended Solution |
| Inconsistent LC Alignment (Patchy Bright/Dark Areas) | 1. Contaminated substrate. 2. Incomplete DMOAP layer. 3. Cooling rate too fast. | 1. Implement more rigorous substrate cleaning protocols. 2. Optimize DMOAP concentration and incubation time. 3. Decrease the cooling rate after filling the cell to allow for proper molecular self-assembly. |
| High Background Signal (Bright Before Analyte) | 1. Denatured or poorly immobilized bioreceptor disrupting alignment. 2. Non-specific binding of the bioreceptor to the surface. | 1. Use a gentler immobilization chemistry or optimize receptor concentration. 2. Include a blocking step (e.g., with BSA) after receptor immobilization, before assembling the LC cell. |
| Poor Anti-Fouling Performance | 1. Incomplete surface coverage with cholesteryl decanoate. 2. Rough or contaminated underlying substrate. | 1. Increase concentration or incubation time during the coating step. Consider spin-coating for more uniform layers. 2. Ensure the initial substrate is of high quality and is scrupulously cleaned. |
Conclusion
Cholest-5-en-3-yl decanoate is a versatile and powerful tool for the surface modification of biosensors. Its inherent biocompatibility provides a straightforward route to creating robust anti-fouling surfaces that can significantly extend the functional lifetime of in-vivo and clinical sensors. Furthermore, its liquid crystalline properties enable the fabrication of highly sensitive, label-free optical biosensors that amplify molecular recognition events into easily observable signals. By following the principles and protocols outlined in this guide, researchers can effectively harness these properties to develop next-generation sensing platforms for a wide range of applications in diagnostics, environmental monitoring, and drug discovery.
References
Sources
- 1. An Antimicrobial and Antifibrotic Coating for Implantable Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medical-surface.com [medical-surface.com]
- 3. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. crodapharma.com [crodapharma.com]
- 6. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hydromer.com [hydromer.com]
- 8. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 1183-04-6: Cholesteryl decanoate | CymitQuimica [cymitquimica.com]
- 10. Self-assembled monolayers of cholesterol and cholesteryl esters on graphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholest-5-en-3-yl decanoate | C37H64O2 | CID 4225619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cholesteryl n-decanoate | CAS 1183-04-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. cholesteryl decanoate, 1183-04-6 [thegoodscentscompany.com]
- 14. SYNTHON Chemicals Shop | Cholesteryl decanoate | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 15. mdpi.com [mdpi.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Applications of liquid crystals in biosensing - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Dithiobissuccinimidyl propionate self assembled monolayer based cholesterol biosensor - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: The Strategic Integration of Cholesteryl Decanoate in Advanced Drug Delivery Systems
Introduction: Cholesteryl Decanoate as a Keystone Component in Lipid Nanocarriers
In the sophisticated architecture of modern drug delivery systems, the choice of lipid excipients is paramount to achieving desired therapeutic outcomes. Cholesteryl decanoate, an ester of cholesterol and decanoic acid, has emerged as a critical component for formulating high-performance lipid-based nanocarriers.[1][2] Its inherent biocompatibility, derived from its presence in biological membranes and lipoproteins, coupled with its unique amphiphilic character, makes it an invaluable tool for drug development professionals.[1][3] This application note provides a comprehensive guide for researchers on the rationale and practical application of cholesteryl decanoate in prevalent drug delivery platforms, including liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). We will delve into the mechanistic underpinnings of its function and provide robust, validated protocols for formulation and characterization.
The structure of cholesteryl decanoate, featuring the rigid, planar steroid core of cholesterol and a flexible ten-carbon acyl chain, allows it to uniquely influence the physicochemical properties of lipid assemblies.[2] This dual nature is key to its utility in enhancing drug encapsulation, modulating membrane fluidity, and ensuring the stability of the final nanoparticle formulation.[4][5]
Mechanistic Insights: The Physicochemical Impact of Cholesteryl Decanoate on Nanoparticle Performance
The incorporation of cholesteryl decanoate into a lipid matrix is a strategic decision rooted in its ability to precisely modulate the nanoparticle's structure and function.
-
Enhancing Stability and Modulating Fluidity: In liposomal systems, cholesterol is a well-known stabilizer that reduces the permeability of the phospholipid bilayer.[6][7] Cholesteryl decanoate functions similarly, inserting its sterol group among the phospholipid tails to increase packing density and membrane rigidity.[4] This "condensing effect" minimizes premature leakage of encapsulated drugs, thereby enhancing the formulation's stability during storage and circulation.[4]
-
Improving Lipophilic Drug Encapsulation: A significant challenge in drug formulation is the delivery of poorly water-soluble drugs. Cholesteryl decanoate's pronounced lipophilic character makes it an excellent component for the core of SLNs and NLCs, where it can solubilize and entrap hydrophobic drug molecules.[2][4] In NLCs, the combination of cholesteryl decanoate with other solid and liquid lipids creates imperfections in the crystal lattice of the core. This less-ordered matrix provides more space to accommodate drug molecules, leading to higher drug loading capacity and preventing drug expulsion during storage.[8][9]
-
Controlling Drug Release Kinetics: The solid matrix of SLNs and NLCs, fortified by cholesteryl decanoate, acts as a diffusion barrier, enabling controlled and sustained drug release.[4][10] By adjusting the concentration of cholesteryl decanoate, formulators can fine-tune the release profile to match specific therapeutic requirements, reducing dosing frequency and potential side effects.
Experimental Protocols: Formulation and Characterization
The following protocols provide a validated starting point for the development of cholesteryl decanoate-based nanoparticles. Optimization is often necessary based on the specific properties of the active pharmaceutical ingredient (API).
Formulation of Cholesteryl Decanoate-Enriched Solid Lipid Nanoparticles (SLNs) via Hot High-Pressure Homogenization
This method is highly reproducible, scalable, and avoids the use of harsh organic solvents.[8][10]
Materials:
-
Cholesteryl Decanoate
-
Solid Lipid (e.g., Glyceryl Behenate - Compritol® 888 ATO)
-
Hydrophobic API
-
Surfactant (e.g., Poloxamer 188)
-
Purified Water (e.g., Milli-Q®)
Equipment:
-
High-pressure homogenizer (e.g., Avestin EmulsiFlex)
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Thermostatically controlled water bath
-
Magnetic stirrer with heating
Protocol:
-
Preparation of the Lipid Phase: In a glass beaker, weigh the solid lipid and cholesteryl decanoate (a starting ratio of 70:30 w/w is recommended for optimization). Add the hydrophobic API. Heat the mixture to 5-10°C above the melting point of the solid lipid under gentle magnetic stirring to form a clear, homogenous molten lipid phase.[10]
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water (typically 1-2.5% w/v). Heat the aqueous phase to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer at 8,000-10,000 rpm for 3-5 minutes. This creates a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature. Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar.
-
Nanoparticle Solidification: The resulting hot nanoemulsion is then cooled in an ice bath under gentle stirring to allow for the recrystallization of the lipid matrix and the formation of solid lipid nanoparticles.
Diagram of the SLN Formulation Workflow:
Caption: Hot high-pressure homogenization workflow for SLN formulation.
Essential Characterization of Nanoparticle Formulations
Thorough characterization is crucial to ensure the formulation meets the required quality attributes of size, stability, and efficacy.
Table 1: Key Characterization Parameters and Recommended Techniques
| Parameter | Technique | Purpose & Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the mean hydrodynamic diameter and size distribution. Aim for 100-400 nm with a PDI < 0.3 for homogeneity.[11] |
| Zeta Potential | Laser Doppler Electrophoresis | Measures surface charge, predicting colloidal stability. A value > |±20| mV is generally desired to prevent aggregation.[11] |
| Morphology | Transmission Electron Microscopy (TEM) | Visualizes the shape and surface of the nanoparticles. Typically spherical.[4][11] |
| Entrapment Efficiency (%EE) | Ultracentrifugation & HPLC/UV-Vis | Quantifies the percentage of API successfully encapsulated within the nanoparticles. Often > 80%.[4] |
| Thermal Properties & Crystallinity | Differential Scanning Calorimetry (DSC) | Assesses the melting behavior and crystalline nature of the lipid matrix, providing insights into drug-lipid interactions.[4][12] |
Protocol for Determining Entrapment Efficiency (%EE):
-
Accurately transfer 1 mL of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).
-
Centrifuge at 4,000 x g for 20 minutes to separate the nanoparticles (retained in the upper chamber) from the aqueous phase containing the free, unentrapped drug (filtrate).
-
Carefully collect the filtrate.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the free drug using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the %EE using the formula: %EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] * 100
Diagram of Entrapment Efficiency Determination:
Caption: Workflow for the determination of nanoparticle entrapment efficiency.
Conclusion and Future Outlook
Cholesteryl decanoate is a potent and versatile excipient that offers formulators significant advantages in the development of lipid-based drug delivery systems. Its ability to enhance nanoparticle stability, increase the loading of challenging lipophilic drugs, and provide controlled release profiles makes it an indispensable component in the nanomedicine toolkit. The methodologies detailed in this note provide a solid foundation for harnessing the benefits of cholesteryl decanoate. Future innovations will likely see its application in more complex, targeted systems, such as antibody-drug conjugates and theranostic platforms, further solidifying its role in creating the next generation of advanced therapeutics.
References
- Title: Cholesteryl Decanoate Overview Source: Ontosight AI URL
- Title: Application Notes: The Role of Cholesteryl Acetate in Advanced Drug Delivery Systems Source: Benchchem URL
- Title: CAS 1183-04-6: Cholesteryl decanoate Source: CymitQuimica URL
- Title: Development of cationic solid lipid nanoparticles incorporating cholesteryl-9-carboxynonanoate (9CCN)
- Title: Improved synthesis and characterization of cholesteryl oleate-loaded cationic solid lipid nanoparticles with high transfection efficiency Source: SciSpace URL
- Title: cholesteryl decanoate, 1183-04-6 Source: The Good Scents Company URL
- Title: Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery Source: Advanced Pharmaceutical Bulletin URL
- Title: Cholesteryl nonadecanoate, 25605-90-7 Source: BroadPharm URL
- Title: Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review Source: MDPI URL
- Title: DC-Cholesterol Liposomes for DNA/RNA Delivery Source: CD Bioparticles URL
- Title: Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers Source: MDPI URL
-
Title: Synthesis and Characterization of Cholesterol Nano Particles by Using w/o Microemulsion Technique Source: ResearchGate URL: [Link]
-
Title: Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery Source: ResearchGate URL: [Link]
-
Title: Development and Evaluation of Nanostructured Lipid Carriers for Transdermal Delivery of Ketoprofen Source: dergipark.org.tr URL: [Link]
-
Title: The Efficacy of Cholesterol-Based Carriers in Drug Delivery Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Self-assembled drug delivery systems 2. Cholesteryl derivatives of antiviral nucleoside analogues: synthesis, properties and the vesicle formation Source: PubMed URL: [Link]
-
Title: Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies Source: ResearchGate URL: [Link]
-
Title: Strategies to Formulate Lipid-based Drug Delivery Systems Source: American Pharmaceutical Review URL: [Link]
-
Title: A Review on Liposomes as Novel Drug Delivery System Source: Research Journal of Pharmacy and Technology URL: [Link]
- Title: Prepare the method for nano structured lipid carrier (NLC)
-
Title: Cholesterol-rich lipid-mediated nanoparticles boost of transfection Source: Dove Medical Press URL: [Link]
-
Title: Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review Source: ResearchGate URL: [Link]
-
Title: Structural characterization of cholesterol-rich nanoemulsion (LDE) Source: PubMed URL: [Link]
-
Title: Effect of Cholesterol and Oleic Acid on Physicochemical Properties and Stability of Liposomes Source: ThaiJO URL: [Link]
-
Title: Cholesterol: enhancing stability and efficacy in lipid-based drug delivery Source: Croda Pharma URL: [Link]
-
Title: Cholesterol Superlattice Modulates Drug Release from Liposomes Source: ResearchGate URL: [Link]
-
Title: Pharmacological modulation of cholesteryl ester transfer protein, a new therapeutic target in atherogenic dyslipidemia Source: PubMed URL: [Link]
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. CAS 1183-04-6: Cholesteryl decanoate | CymitQuimica [cymitquimica.com]
- 3. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cholesteryl nonadecanoate, 25605-90-7 | BroadPharm [broadpharm.com]
- 6. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 7. crodapharma.com [crodapharma.com]
- 8. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
Improving thermal stability of cholest-5-en-3-yl decanoate formulations
Introduction: The Stability Paradox
Cholest-5-en-3-yl decanoate (Cholesteryl Decanoate) is a mesogenic ester exhibiting lyotropic and thermotropic liquid crystalline behavior. In drug delivery—specifically Liquid Crystal Nanoparticles (LCNPs) and liposomes—it is prized for its ability to form internal cubic or hexagonal phases that encapsulate hydrophobic drugs.
However, its stability profile is paradoxical:
-
Physical Instability: It undergoes complex phase transitions (Smectic
Cholesteric Isotropic). Uncontrolled cooling leads to "supercooling" and sudden crystallization, causing formulation collapse. -
Chemical Instability: The
double bond sensitizes the molecule to allylic oxidation at the C7 position, while the ester bond is susceptible to hydrolysis, generating free fatty acids (decanoic acid) that destabilize the lipid bilayer.
This guide addresses these failure modes with mechanistic troubleshooting and validated protocols.
Module 1: Physical Stability & Phase Behavior
FAQ 1: Why does my formulation aggregate or turn opaque upon cooling?
Diagnosis: You are likely encountering an uncontrolled Isotropic
Corrective Action:
-
Annealing Protocol: Do not snap-cool. Use a controlled cooling ramp (
) to allow ordered packing. -
Binary Lipid Mixing: Pure cholesteryl decanoate has a sharp transition temperature. Mix with 10-20% Cholesteryl Oleate or a phospholipid (DSPC). This disrupts the crystal lattice, broadening the transition window and preventing rigid crystallization.
-
Surfactant Selection: Ensure your surfactant (e.g., Poloxamer 407) concentration is above the Critical Micelle Concentration (CMC) at the transition temperature, not just at room temperature.
FAQ 2: My DSC data shows shifting melting peaks. Is my material degrading?
Diagnosis: Not necessarily. This is often Thermal History Memory .
Mechanism: Liquid crystals possess "memory." If the sample was not heated to the isotropic phase (
Troubleshooting Steps:
-
Run a "Heat-Cool-Heat" Cycle:
-
Cycle 1: Heat to
(erase history). -
Cool: Controlled rate to
. -
Cycle 2: The data from this second heating ramp is your "true" material property.
-
Module 2: Chemical Stability (Oxidation & Hydrolysis)
FAQ 3: The formulation smells "rancid" or has turned yellow after extrusion.
Diagnosis: Allylic Oxidation leading to 7-ketocholesterol formation. Mechanism: The C5-C6 double bond activates the C7 hydrogens. Under heat (extrusion) or sonication, radical attack forms 7-hydroperoxycholesterol, which rapidly degrades into 7-ketocholesterol (7-KC). 7-KC is cytotoxic and destabilizes the LCNP structure.
Visualizing the Degradation Pathway:
Caption: Mechanism of allylic oxidation at the C7 position. Antioxidants must intercept the radical before peroxide formation.
Corrective Action:
-
Nitrogen Purging: All buffers must be degassed.
-
Antioxidant Spiking: Add Butylated Hydroxytoluene (BHT) at 0.02% w/w relative to lipid content.
-
Why BHT over Vitamin E? BHT is strictly lipophilic and stays in the cholesteryl ester core. Vitamin E (Tocopherol) has a hydroxyl group that can sometimes disrupt the liquid crystal interface.
-
FAQ 4: Free Fatty Acid (FFA) content is rising during storage.
Diagnosis: Ester Hydrolysis . Mechanism: Water attacks the ester bond at C3. This is catalyzed by extreme pH (acid or base) and high temperature. The byproduct, Decanoic Acid, acts as a detergent, destroying the nanoparticle structure.
Corrective Action:
-
Buffer pH: Maintain pH 6.0–6.5. Avoid alkaline pH (>7.5) as saponification rates increase exponentially.
-
Lyophilization: For long-term storage, remove water entirely. Use a cryoprotectant (Trehalose) to maintain the liquid crystal structure during freezing.
Module 3: Formulation & Processing
Data Summary: Stabilizer Efficiency
The following table summarizes excipient effects on Cholesteryl Decanoate thermal stability.
| Excipient | Function | Recommended Conc. | Effect on Phase Transition ( |
| BHT | Antioxidant | 0.01 - 0.05% | Negligible |
| Antioxidant | 0.05 - 0.1% | Slight depression of | |
| Poloxamer 407 | Steric Stabilizer | 5 - 10% | Stabilizes Isotropic phase |
| DSPE-PEG2000 | Steric Stabilizer | 1 - 5% | Prevents aggregation; no |
| Cholesteryl Oleate | Co-lipid | 10 - 20% | Broadens transition; prevents crystallization |
Module 4: Validated Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Mapping
Purpose: To determine the exact liquid crystal transition temperatures and detect impurities.
-
Sample Prep: Weigh 2-5 mg of Cholesteryl Decanoate into an aluminum pan. Hermetically seal.
-
Equilibration: Hold at
for 5 minutes. -
First Heat: Ramp
to . (Observe: Melting to Isotropic). -
Cooling: Ramp
to .-
Critical Observation: Look for two exotherms. The first is Isotropic
Cholesteric; the second is Cholesteric Smectic.
-
-
Second Heat: Ramp
to . Use this data for determination.
Protocol 2: Oxidative Stress Test (Forced Degradation)
Purpose: To validate the efficacy of your antioxidant system.
-
Preparation: Prepare LCNP formulation. Split into two batches (Control vs. Test with BHT).
-
Stress Condition: Incubate samples at
with continuous agitation (shaking) for 48 hours. Optional: Add 0.1% H2O2 for chemical acceleration. -
Extraction: Extract lipids using Chloroform:Methanol (2:1).
-
Analysis: Thin Layer Chromatography (TLC).
-
Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1).
-
Visualization: Spray with 50% H2SO4 and char.
-
Result: 7-ketocholesterol will appear as a distinct spot below the main ester spot.
-
Module 5: LCNP Processing Workflow
The following workflow ensures minimal thermal degradation during nanoparticle production.
Caption: LCNP manufacturing workflow emphasizing temperature control to prevent phase separation before particle formation.
References
-
Ginsburg, G. S., et al. (1984). Physical properties of cholesteryl esters. MRI Questions.
-
Vejux, A., & Lizard, G. (2009). 7-Ketocholesterol: A toxic oxysterol involved in age-related diseases. Bioscientifica.
-
Barrall, E. M., et al. (1967). Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. ResearchGate.
-
Croll, D. H., et al. (1987). Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. Journal of Lipid Research.
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification).
Technical Support Center: Cholest-5-en-3-yl Decanoate Solubilization Guide
Executive Summary & Chemical Profile[1]
Cholest-5-en-3-yl decanoate (Cholesteryl Decanoate) is a cholesteryl ester comprising a hydrophobic steroid nucleus and a medium-chain fatty acid tail (decanoic acid). It is inherently lipophilic .
Users frequently encounter precipitation or "clouding" when attempting to dissolve this compound in ethanol at room temperature. This is not a defect in the material but a thermodynamic certainty governed by the mismatch between the non-polar ester and the polar protic solvent (ethanol).
Chemical Specifications
| Property | Value | Notes |
| CAS Number | 1182-07-6 / 1183-04-6 | |
| Molecular Weight | 540.9 g/mol | High MW contributes to slow dissolution kinetics. |
| Melting Point | 79–83 °C | Critical: This is higher than Ethanol's boiling point (78 °C). |
| Polarity | Highly Non-Polar | LogP > 10 (Estimated). |
| Solubility in Ethanol | Sparingly Soluble (Cold) | Soluble (Hot/Boiling). |
The Solubility Paradox: Why It Won't Dissolve
The most common support ticket we receive is: "The powder floats or sits at the bottom of the ethanol vial."
The Mechanism
Ethanol is a polar solvent (
-
At 20°C: The entropic gain of mixing is insufficient to overcome the enthalpic penalty of breaking ethanol-ethanol H-bonds.
-
At 70°C+: Thermal energy disrupts the solvent structure, and the solubility of the ester increases exponentially.
Troubleshooting Workflow: The "Hot Ethanol" Protocol
If your experimental design requires ethanol (e.g., for recrystallization or specific bio-assays where other solvents are toxic), you must utilize thermal energy.
Workflow Diagram: Solubilization Logic
Figure 1: Decision matrix for solubilizing cholesteryl esters. Note that heat is the primary driver for ethanol solubility.
Protocol A: High-Temperature Dissolution
Warning: Ethanol is flammable. Use a spark-free water bath or heating block. Do not use an open flame.
-
Preparation: Weigh the specific amount of Cholesteryl Decanoate.
-
Slurry: Add cold absolute ethanol. The solid will likely remain suspended.
-
Heating: Place the vial in a water bath set to 65–70°C .
-
Note: The boiling point of ethanol is 78°C. Do not exceed this in an open vessel to prevent solvent loss.
-
-
Agitation: Vortex or magnetically stir while heating.
-
Observation: The solution should become clear as it approaches the boiling point.
-
Usage: You must use the solution immediately or keep it warm. Upon cooling back to RT, the ester will precipitate (crystallize) out of solution.
Advanced Solubilization: Co-Solvent Strategies
If maintaining a high temperature is impossible (e.g., injecting into a cell culture at 37°C), you cannot use pure ethanol. You must use a Binary Solvent System .
Recommended Co-Solvents
The strategy is to dissolve the lipid in a "Good Solvent" first, then dilute with ethanol.
| Co-Solvent | Ratio (Solvent:Ethanol) | Application |
| Chloroform | 1:1 to 1:4 | Standard chemical handling; excellent solubility. |
| Dichloromethane (DCM) | 1:1 to 1:4 | Lower boiling point alternative to Chloroform. |
| Isopropanol | 1:1 | Increases lipophilicity of the solvent mix; safer than chlorinated solvents. |
| Hexane | 1:10 | Good for non-polar extraction, but miscibility with ethanol can be temperature-dependent. |
Protocol B: The "Stock & Dilute" Method
-
Dissolve Cholesteryl Decanoate in a minimal volume of Chloroform (e.g., 100 mg/mL).
-
Slowly add Ethanol to this stock.
-
Stop adding ethanol just before the solution turns cloudy (the "Cloud Point").
-
This mixture is stable at room temperature.
Stability & Degradation Risks[2]
Researchers often assume "insolubility" is the only issue, neglecting chemical stability. In ethanol, two reactions can degrade your sample.
Risk Pathway: Hydrolysis and Transesterification
Figure 2: Degradation pathways. Transesterification is a specific risk in alcoholic solvents under catalytic conditions.
-
Transesterification: In the presence of acid/base catalysts or specific enzymes (lipases/esterases), ethanol can swap with the cholesterol group, forming Ethyl Decanoate and free Cholesterol.
-
Prevention: Use neutral, anhydrous ethanol. Avoid prolonged heating if the sample contains biological residues.
-
-
Oxidation: The double bond at the C5 position (cholest-5 -en) is susceptible to oxidation in air, leading to oxysterols.
-
Prevention: Store stock solutions under Nitrogen or Argon gas. Add BHT (Butylated hydroxytoluene) if the protocol permits.
-
Frequently Asked Questions (FAQ)
Q: I heated the ethanol, it dissolved, but crystals formed immediately when I took it out of the bath. Why? A: This is "Crash Crystallization." The solubility drops sharply below 50°C.
-
Fix: Insulate your syringe/pipette tip. If you are performing a recrystallization purification, this is actually the desired outcome—allow it to cool slowly to form purer crystals.
Q: Can I use DMSO instead of Ethanol? A: DMSO is better than ethanol but still not ideal for long-chain cholesteryl esters. A DMSO/Chloroform (1:1) mix is superior. However, DMSO is difficult to remove (high boiling point), whereas ethanol can be evaporated easily.
Q: I need to inject this into cell culture media. Ethanol is toxic at high %; what do I do? A: Do not dissolve directly in media; it will precipitate.
-
Fix: Prepare a concentrated stock in Ethanol/DMSO. Inject a very small volume (e.g., <0.1% v/v final concentration) into the media while vortexing the media rapidly. Alternatively, complex the ester with Methyl-β-cyclodextrin or formulate it into Liposomes (using PC/Cholesterol mixes) for efficient delivery.
Q: What is the melting point, and why does it matter for solubility? A: The melting point is 79–83°C [1, 3]. Since ethanol boils at 78°C, you are trying to dissolve a solid that has not yet melted. This makes the kinetics slower than dissolving a liquid oil. You are relying entirely on solvent-solute interaction, not phase change.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4225619, Cholest-5-en-3-yl decanoate. Retrieved from [Link]
-
Baluja, S., et al. (2009). Solubility of Cholesterol in some alcohols from 293.15 to 318.15 K.[1] Archives of Applied Science Research.[1][2] (Demonstrates temperature dependence of sterol solubility in alkanols). Retrieved from [Link]
Sources
Minimizing hydrolysis of cholesteryl decanoate in aqueous media
Welcome to the Lipid Stability Technical Support Center .
As a Senior Application Scientist, I have structured this guide to address the specific physicochemical paradox of your experiment: Cholesteryl Decanoate (CD) is highly hydrophobic, yet you are required to maintain its structural integrity in an aqueous environment where hydrolysis is thermodynamically favored.
This guide moves beyond basic "storage instructions" to provide a mechanistic understanding of interfacial hydrolysis and the engineering controls required to prevent it.
Module 1: The Core Mechanism (Why Hydrolysis Occurs)
The Paradox: Cholesteryl decanoate does not "dissolve" in water; it forms aggregates, micelles, or is embedded in bilayers. Therefore, hydrolysis is an interfacial phenomenon .[1][2] It does not occur in the bulk lipid core but at the lipid-water interface where the ester bond is exposed to nucleophilic attack.
The Chemical Pathway: Hydrolysis cleaves the ester bond at position C3, yielding free cholesterol and decanoic acid. This reaction is catalyzed by:
-
Hydronium/Hydroxide Ions: Extreme pH (Acid or Base catalysis).[1][2][3]
-
Interfacial Tension: High surface area (small particles) increases water contact.[1][2][3]
-
Biological Contaminants: Esterases/Lipases (ubiquitous in serum and skin oils).[1][2][3]
Visualizing the Threat
The following diagram illustrates the hydrolysis pathway and the critical intervention points.
Figure 1: Mechanism of interfacial hydrolysis.[1][2][3] Note that the reaction requires water access to the carbonyl carbon, which is facilitated by catalysts or poor lipid packing.
Module 2: Formulation & Buffer Optimization
To minimize hydrolysis, you must control the Micro-Environment (the buffer) and the Nano-Environment (the lipid particle).
A. The Buffer System (Aqueous Phase)
Objective: Maintain a neutral pH to minimize specific acid/base catalysis and chelate metals that promote oxidation (which often precedes hydrolysis).[3]
| Parameter | Recommended Specification | Technical Rationale |
| pH | 6.5 – 7.4 | Esters are most stable at neutral pH.[1][2][3] Base hydrolysis (saponification) is orders of magnitude faster than acid hydrolysis.[2][3] Avoid pH > 8.0. |
| Buffer Type | HEPES or Phosphate | Citrate (acidic) and Tris (nucleophilic potential) can be problematic.[1][2][3] HEPES is chemically inert regarding ester interaction.[1][2] |
| Chelator | 0.1 mM EDTA | Sequesters divalent cations ( |
| Temperature | 4°C (Storage) | Adheres to the Arrhenius equation; reaction rate decreases significantly with temperature. |
B. The Particle Architecture (Lipid Phase)
Objective: "Bury" the ester bond.[4][5] Since CD is highly hydrophobic, it will naturally partition into the core of a Lipid Nanoparticle (LNP) or the bilayer of a liposome.
-
Protocol Insight: Do not use pure CD micelles. They have high surface tension and maximum water exposure.[2] Co-formulate with DSPC (Distearoylphosphatidylcholine) or DPPC .[1][2][3]
-
The "Packing" Effect: High transition temperature (
) lipids (like DSPC) form a "gel phase" at storage temperature (4°C).[3] This rigid structure physically prevents water molecules from penetrating the bilayer to reach the ester bond [1].
Module 3: Troubleshooting & FAQs
Q1: My HPLC shows a "Free Cholesterol" peak increasing over time. Is this definitely hydrolysis?
Diagnosis: Not necessarily.
-
Scenario A (Hydrolysis): You see a decrease in the Cholesteryl Decanoate peak and a stoichiometric increase in Free Cholesterol + Decanoic Acid.
-
Scenario B (Oxidation): Cholesterol esters can oxidize.[1][2][3] If the "degradation" peak elutes earlier than cholesterol on a Reverse-Phase column, it might be a hydroperoxide derivative, not free cholesterol.[1]
-
Action: Run a reference standard of Free Cholesterol. If the retention times match exactly, it is hydrolysis.
Q2: I am using a "neutral" buffer, but degradation is rapid (hours). Why?
Root Cause: Biological Contamination.[1][2]
-
Explanation: Neutral pH is the optimal operating range for Cholesterol Esterases (CEH). If you are using serum-supplemented media (FBS) or have bacterial contamination, enzymes will strip the decanoate chain rapidly [2].[1][2][3]
-
Solution:
Q3: How do I distinguish between "precipitation" and "degradation"?
Context: CD is insoluble. If it crashes out of your LNP/Liposome, it forms visible aggregates or adheres to the tube walls. Test Protocol:
-
Vortex the sample vigorously.[2]
-
Add Isopropanol (dissolves both soluble and precipitated lipid).[1][2][3]
Module 4: Validated Workflow for Stability
Use this decision tree to design your experiment.
Figure 2: Validated workflow for maximizing Cholesteryl Decanoate stability.
References
-
PubChem. Cholesteryl decanoate | C37H64O2.[1][2][3] National Library of Medicine.[2] Available at: [Link][1][2][3]
-
Hammad, S. M., et al. A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters. ResearchGate. Describes separation methods for QC. Available at: [Link]
-
University of Calgary. Hydrolysis of Esters Mechanism. Detailed organic chemistry mechanism for acid/base hydrolysis. Available at: [Link]
Sources
- 1. Cholesteryl undecanoate | C38H66O2 | CID 45045340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholesteryl nonadecanoate | C46H82O2 | CID 14274981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1183-04-6: Cholesteryl decanoate | CymitQuimica [cymitquimica.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An HPLC-GC/MS reference method for serum total cholesterol with control for ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dc.etsu.edu [dc.etsu.edu]
Technical Support Center: Pitch Control in Cholesteryl Decanoate Systems
Role: Senior Application Scientist
System: Cholest-5-en-3-yl decanoate (Cholesteryl Decanoate) & Homologous Mixtures
Subject: Precise Control of Helical Pitch (
Core Physics: The Smectic-Cholesteric Divergence
To control pitch in Cholesteryl Decanoate (CD), you must first understand that CD is not just a simple cholesteric material; it is a Smectic-promoting ester . Unlike shorter-chain homologs (e.g., Cholesteryl Propionate), the decanoate chain length (C10) stabilizes the Smectic A (SmA) phase.
This creates a non-linear control regime. In the pure Cholesteric (Ch) phase, pitch follows standard thermal contraction. However, as you cool towards the SmA transition, the helix unwinds, causing the pitch to diverge toward infinity.
The Control Logic:
-
Far from SmA (
): Pitch decreases as Temperature increases (Blue Shift). -
Near SmA (
): Pitch increases drastically as Temperature decreases (Red Shift).[1] This is the "Pre-transitional Effect."[1]
Workflow Visualization: Pitch Dynamics
Figure 1: Thermal trajectory of Cholesteryl Decanoate. The "Control Zone" indicates where selective reflection occurs. Note the divergence near the Smectic A phase.
Formulation Strategy: Tuning the Pitch
Pure Cholesteryl Decanoate has high transition temperatures (Solid
Common Formulation Partners:
-
Cholesteryl Oleyl Carbonate (COC): Lowers crystallization temperature (plasticizer).
-
Cholesteryl Nonanoate (CN): Adjusts the helical twisting power (HTP).[2]
Impact of CD Concentration on Pitch
| Component | Function | Effect on Pitch ( | Effect on Viscosity |
| Cholesteryl Decanoate (CD) | Smectic Promoter | Increases | Increases |
| Cholesteryl Nonanoate (CN) | High HTP Host | Decreases | Moderate |
| Cholesteryl Oleyl Carbonate (COC) | Solvent/Plasticizer | Stabilizes | Decreases |
Formulation Rule of Thumb: To shift reflection to longer wavelengths (Red/IR), increase the % of Cholesteryl Decanoate. This forces the system closer to the Smectic boundary, unwinding the helix.[1]
Troubleshooting Guide (Q&A)
Scenario A: "My sample turns milky white and loses color reflection."
Diagnosis: You have likely crossed into the Smectic A or Crystalline phase.
-
The Mechanism: In SmA, molecules arrange in layers with the director perpendicular to the layers. The helical structure is destroyed, and the domain boundaries scatter light (Focal Conic texture), resulting in a milky appearance.
-
Corrective Action:
-
Heat the sample above the clearing point (Isotropic) to erase thermal history.
-
Rapid Cooling: If you need the Cholesteric phase, cool rapidly to bypass the Smectic alignment, or maintain the temperature strictly within the Ch range.
-
Add COC: Increase the Cholesteryl Oleyl Carbonate fraction to suppress the Smectic phase and lower the melting point.
-
Scenario B: "The color shift is too sensitive (e.g., Blue to Red over 0.5°C)."
Diagnosis: You are operating too close to the Smectic-Cholesteric divergence .
-
The Mechanism: As
approaches , the pitch obeys a power law . Small thermal fluctuations cause massive pitch changes. -
Corrective Action:
-
Reduce CD Content: Lower the Cholesteryl Decanoate concentration. Replace it with Cholesteryl Nonanoate (CN).
-
Shift Operation Temp: Move the target operating temperature 2-3°C higher, away from the transition edge.
-
Scenario C: "I see no reflection, but the sample is clear (not milky)."
Diagnosis: Homeotropic Alignment or Isotropic Phase .
-
The Mechanism:
-
Corrective Action:
-
Check Surface Treatment: Ensure your glass substrates are treated with PVA (Polyvinyl Alcohol) or Polyimide and rubbed unidirectionally .
-
Shear Flow: Gently shear the coverslip. If color flashes appear, your intrinsic alignment is poor.
-
Experimental Protocol: Creating a Planar Aligned Cell
To accurately measure pitch via selective reflection (
Workflow: Cell Fabrication
Figure 2: Fabrication protocol for planar-aligned cholesteric cells.
Critical Step: The Annealing Process Do not "snap cool" the sample.
-
Heat to Isotropic state (clear liquid).
-
Cool at 0.1°C to 0.5°C per minute .
-
Mechanical Shear: If Focal Conic (milky) domains persist, apply slight mechanical pressure to the coverslip while in the Cholesteric phase to encourage the helix to stand up (Planar).
References
-
Phase Transitions in Cholesteryl Esters
- Source: Barrall, E. M., Porter, R. S., & Johnson, J. F. (1967). "Heats of Transition for Some Cholesteryl Esters." The Journal of Physical Chemistry.
- Relevance: Establishes the thermodynamic baseline for the Smectic-Cholesteric transition in decano
-
URL:[Link]
-
Pre-transitional Pitch Divergence
- Source: Pindak, R. S., Huang, C. C., & Ho, J. T. (1974). "Divergence of the Pitch near the Smectic-A–Cholesteric Transition." Physical Review Letters.
- Relevance: Explains the mathematical divergence of pitch near the Smectic phase, critical for "Red Shift" control.
-
URL:[Link]
-
Formul
- Source: Dixon, G. D. (1976). "Cholesteric Liquid Crystals in Temperature Measurement." Journal of Physics E: Scientific Instruments.
- Relevance: Provides standard ratios for COC/CN/CD mixtures to achieve room-temperature oper
-
URL:[Link]
-
Optical Properties & Bragg Reflection
- Source: De Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.
- Relevance: The authoritative text on the relationship and light propag
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enhancement of the helical twisting power with increasing the terminal chain length of nonchiral bent-core molecules doped in a chiral nematic liquid ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27158H [pubs.rsc.org]
- 3. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
Removing unreacted cholesterol from cholest-5-en-3-yl decanoate synthesis
Topic: Removing Unreacted Cholesterol from Cholest-5-en-3-yl Decanoate Synthesis[1][2]
Executive Summary & Diagnostic Framework
The Challenge: The synthesis of cholest-5-en-3-yl decanoate (cholesteryl decanoate) involves esterifying cholesterol (a secondary alcohol) with decanoic acid or decanoyl chloride.[1][2] The primary impurity, unreacted cholesterol, shares a similar steroidal backbone with the product, making separation based on size or molecular weight ineffective. However, the polarity difference is significant: the product is a non-polar wax/ester, while the impurity retains a polar hydroxyl group.
The Solution: We utilize this polarity shift to drive separation. This guide prioritizes Chemical Scavenging (for speed/yield) and Recrystallization (for scalability), with Chromatography reserved for high-purity analytical needs.[1][2]
Phase 1: Diagnosis (TLC Protocol)
Before attempting purification, confirm the presence of unreacted cholesterol.
-
Stationary Phase: Silica Gel 60
plates.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mobile Phase: Hexane : Diethyl Ether : Acetic Acid (90 : 10 : 1 v/v).[1][2]
-
Visualization: Anisaldehyde-Sulfuric Acid stain (dip and heat to 120°C).[1][2]
| Compound | Approx.[1][2][3][4][5][6][7][8][9] | Appearance (Anisaldehyde) |
| Cholesteryl Decanoate (Product) | 0.8 – 0.9 | Violet/Blue spot (travels near front) |
| Unreacted Cholesterol (Impurity) | 0.2 – 0.3 | Violet/Red spot (travels slowly) |
| Decanoic Acid (Reagent) | 0.4 – 0.5 | Faint/White (if present) |
Protocol A: Chemical Scavenging (The "Smart" Purification)
Best For: High yield (>90%), removing <10% unreacted cholesterol without column chromatography.[1] Mechanism: We convert the difficult-to-remove neutral cholesterol into an acidic hemisuccinate derivative.[1][2] This derivative is then easily washed away into the aqueous phase using a basic extraction, leaving the neutral cholesteryl decanoate in the organic layer.
The Workflow
Figure 1: Chemical scavenging logic flow converting non-polar impurity to polar salt.
Step-by-Step Procedure
-
Quantify Impurity: Estimate unreacted cholesterol via TLC or NMR.[1][2]
-
Derivatization: To the crude reaction mixture (in DCM or Chloroform), add Succinic Anhydride (1.5 equivalents relative to estimated cholesterol) and a catalytic amount of DMAP (4-Dimethylaminopyridine).[1][2]
-
Incubation: Stir at reflux (approx. 40-60°C) for 2 hours.
-
Basic Wash: Transfer to a separatory funnel. Wash the organic layer vigorously with saturated Sodium Carbonate (
) solution.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Isolation: Collect the organic layer, dry over
, and evaporate. The residue is pure Cholesteryl Decanoate.
Protocol B: Recrystallization (Scalable Purification)
Best For: Large batches (>10g) where chromatography is too expensive.[1][2] Solvent Strategy: Cholesteryl esters are highly lipophilic.[1][2] We use Acetone (in which cholesterol is moderately soluble but the ester is less soluble at low temps) or an Acetone/Methanol gradient.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude waxy solid in the minimum amount of boiling Acetone .
-
Note: If the solution is cloudy, hot filter it to remove inorganic salts.
-
-
Nucleation: Allow the solution to cool to room temperature slowly.
-
Troubleshooting: If "oiling out" occurs (droplets form instead of crystals), add a seed crystal or scratch the glass.
-
-
Precipitation: Move the flask to a -20°C freezer for 12 hours. Cholesteryl decanoate (MP ~80°C) will crystallize as white pearlescent plates.[1][2]
-
Filtration: Filter cold. Wash the cake with cold Methanol (Cholesterol is soluble in methanol; the ester is not).
-
Drying: Vacuum dry at 40°C.
Protocol C: Flash Chromatography (The "Nuclear" Option)
Best For: Analytical standards or when purity >99.5% is required for LNP (Lipid Nanoparticle) formulation.[1][2]
-
Packing Solvent: 100% Hexane.
-
Elution Gradient:
Critical Note: Do not use high concentrations of Ethyl Acetate or Ether early in the run, or the cholesterol will co-elute with the product.
Troubleshooting & FAQs
Q: My product is "oiling out" during recrystallization. What is happening? A: This is common with medium-chain esters (C10).[1][2] The melting point (~80°C) is close to the boiling point of some solvents.
-
Fix: Use a solvent mixture.[1][2][3][4][5][6][8][11][12] Dissolve in minimal boiling acetone, then add Methanol dropwise until slight turbidity appears. Re-heat to clear, then cool very slowly. The methanol acts as an anti-solvent to force ordered crystallization.
Q: Can I just wash the crude reaction with water to remove cholesterol?
A: No. Cholesterol is virtually insoluble in water (
Q: On TLC, I see a spot running right at the solvent front. What is it? A: This is likely Cholestadiene (elimination byproduct).[1][2]
-
Cause: Reaction temperature was too high (>80°C) or acidic conditions were too harsh, causing dehydration of the cholesterol -OH group.
-
Removal: This is very non-polar.[1][2] Use Protocol B (Recrystallization); the diene stays in the mother liquor.
References
-
PubChem. (n.d.).[1][2] Cholest-5-en-3-yl decanoate (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][1][2]
-
Organic Syntheses. (1941).[1][2][13] Cholesteryl Acetate (Standard Esterification Protocols).[1][2][13] Org.[1][2][3] Synth. 21 , 19. Retrieved from [Link][1][2]
-
Google Patents. (1992).[1][2] Method for removing cholesterol from edible oils (US5128162A).[1][2] (Demonstrates anhydride scavenging logic). Retrieved from
Sources
- 1. CAS 1183-04-6: Cholesteryl decanoate | CymitQuimica [cymitquimica.com]
- 2. Cholest-5-en-3-yl decanoate | C37H64O2 | CID 4225619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. repository.seafdec.org [repository.seafdec.org]
- 5. reddit.com [reddit.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. cholesteryl decanoate, 1183-04-6 [thegoodscentscompany.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Cholesteryl Nonanoate | High-Purity Research Compound [benchchem.com]
- 10. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 11. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of lipids using thin layer chromatography [biomodel.uah.es]
- 13. Organic Syntheses Procedure [orgsyn.org]
Enhancing color response of cholesteryl decanoate thermal sensors
Topic: Enhancing Color Response & Stability in Cholesteric Liquid Crystal (CLC) Systems
Document ID: TSC-CLC-CD-001 Lead Scientist: Senior Application Scientist, Thermal Materials Division
Introduction: The Physics of Brilliance
Cholesteryl decanoate (CD) is a fatty ester derivative of cholesterol that exhibits thermochromic liquid crystalline phases. Unlike standard pigments, CD sensors do not absorb light to create color; they rely on Bragg reflection generated by their helical supramolecular structure.
When a CD-based sensor appears "washed out" or "unresponsive," the issue is rarely the chemical degradation of the ester itself (initially), but rather a failure in macroscopic alignment or optical contrast .
This guide moves beyond basic application notes to address the three critical variables determining sensor performance:
-
Textural Alignment: Ensuring the Grandjean (Planar) state over the Focal Conic state.
-
Optical Contrast: The non-negotiable role of the absorption layer.
-
Thermodynamic Tuning: Managing hysteresis through eutectic formulation.
Module 1: Signal-to-Noise & Visibility (The Optical Stack)
The Core Problem: Pure Cholesteryl Decanoate is transparent to wavelengths outside its selective reflection band. Without a dedicated absorption layer, the reflected signal (color) is overwhelmed by ambient light reflecting off the substrate behind the sensor.
The Solution: The Perfect Black Body
To maximize color intensity ("pop"), you must eliminate the transmitted light component.
Protocol: Substrate Preparation
-
Substrate Selection: Use PET or Polyimide films. Glass is acceptable but prone to thermal lag.
-
Absorption Coating: Apply a matte black backing (Carbon black-based acrylic or epoxy) to the rear surface of the liquid crystal layer.
-
Critical Check: The backing must be chemically inert to the ester. Solvent-based paints often leach into the LC, causing an isotropic shift (permanent clear spot).
-
-
Alignment Layer (Optional but Recommended): For high-precision sensors, spin-coat a thin layer of Polyvinyl Alcohol (PVA) on the substrate and unidirectionally rub it with a velvet cloth. This promotes the Planar Texture (helices perpendicular to the surface).
Visualization: The Optical Mechanism
Figure 1: Optical path in a functional thermal sensor. Without the "Black Backing" (Absorber), the "Transmitted Light" would reflect off the substrate and wash out the "Reflected Color."
Module 2: Tuning the Dynamic Range (Formulation)
The Core Problem: Pure Cholesteryl Decanoate has a sharp, narrow mesophase (typically ~35°C–40°C depending on purity) and crystallizes easily into a solid, non-responsive state.
The Solution: Eutectic Doping. By mixing CD with other esters like Cholesteryl Nonanoate (CN) or Cholesteryl Oleyl Carbonate (COC) , you suppress the crystallization point and widen the "Color Play" temperature range [1].
Formulation Protocol: The "Body Temp" Mix
Goal: Create a sensor active between 30°C and 35°C.
| Component | Function | Approx.[1][2][3][4][5][6][7][8][9][10] Weight % |
| Cholesteryl Oleyl Carbonate (COC) | Lowers melting point; prevents crystallization. | 40 - 50% |
| Cholesteryl Nonanoate (CN) | Broadens the color bandwidth. | 30 - 40% |
| Cholesteryl Decanoate (CD) | The Sensitivity Tuner. Increases pitch sensitivity. | 10 - 20% |
Step-by-Step Mixing:
-
Weighing: Weigh components into a clean glass vial.
-
Isotropic Melt: Heat the vial to 80°C (well above the isotropic clearing point of all components) in a water bath.
-
Homogenization: Vortex or stir magnetically for 5 minutes while isotropic (clear liquid).
-
Annealing: Allow the mixture to cool slowly to room temperature. Do not shock cool, as this promotes focal conic defects.
Module 3: Troubleshooting & FAQs
The Core Problem: Users often confuse texture issues with chemical issues.
Troubleshooting Logic Flow
Figure 2: Diagnostic logic for common CLC sensor failures.
Frequently Asked Questions
Q: My sensor looks "milky" and shows no color, even at the right temperature. A: You are likely in the Focal Conic Texture . In this state, the helical axes are randomly oriented, scattering light like milk.
-
The Fix: You need to induce the Planar Texture .[8]
-
Mechanical: If the LC is unencapsulated, gently shear the surface with a cover slip.
-
Thermal: Heat the sample to the isotropic phase (clear liquid, usually >60°C for CD mixtures) and let it cool slowly. This annealing process allows the helices to align naturally.
-
Q: Why does the color appear at 32°C when heating, but at 30°C when cooling? A: This is Hysteresis . Liquid crystals are viscous fluids. The molecular reorganization takes time.
-
The Fix: For high-accuracy applications, always calibrate your sensor on the heating cycle, as this is thermodynamically more stable than the supercooled state. Adding lower-viscosity esters (like acetates, though volatile) or increasing the COC content can reduce this lag [2].
Q: My sensor worked yesterday, but today the colors are dull/shifted. A: Cholesteryl esters are prone to Oxidation and UV Degradation .
-
The Fix:
-
Encapsulation: Raw esters should not be exposed to air for long periods. Use microencapsulation (complex coacervation with gelatin/gum arabic) or disperse the LC in a polymer binder (PVA) to create a Polymer Dispersed Liquid Crystal (PDLC) ink.
-
UV Blocking: If used outdoors, apply a UV-blocking overlaminate.
-
References
-
Phase Transition Studies of Cholesteryl Esters: Source: ResearchGate.[3] "Phase transition studies of cholesteryl palmitate, cholesteryl decanoate and their mixtures." URL:[Link]
-
Hysteresis and Texture Control: Source: American Institute of Physics (AIP). "Phase transition behaviors and selective optical properties of a binary cholesteric liquid crystals system." URL:[Link]
-
General Properties of Cholesteric Liquid Crystals: Source: Wikipedia (General Reference for Base Transition Temps). URL:[Link][3]
Sources
- 1. CAS 1183-04-6: Cholesteryl decanoate | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combinatorial approach for the rapid determination of thermochromic behavior of binary and ternary cholesteric liquid crystalline mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 7. Phototuning structural color and optical switching cholesteric textures in azobenzene-doped cholesteric liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mriquestions.com [mriquestions.com]
- 10. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Decoding the Molecular Fingerprint: A Comparative Guide to FTIR Spectral Peak Assignment of Cholest-5-en-3-yl Decanoate
For the modern researcher, scientist, and drug development professional, understanding the precise molecular structure and composition of a compound is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to probe the vibrational modes of molecules. This guide provides an in-depth analysis and peak assignment of the FTIR spectrum for cholest-5-en-3-yl decanoate, a prominent cholesteryl ester. By comparing its spectral features with those of related compounds, we offer a comprehensive reference for the characterization of this important class of molecules.
Cholest-5-en-3-yl decanoate, also known as cholesteryl decanoate, is an ester formed from cholesterol and decanoic acid. Its molecular structure combines the rigid tetracyclic steroid nucleus of cholesterol with a flexible ten-carbon fatty acid chain. This unique combination of a bulky, hydrophobic sterol and a linear aliphatic chain dictates its physicochemical properties and its role in various biological and pharmaceutical contexts. FTIR spectroscopy allows for the precise identification of the functional groups and the elucidation of the structural characteristics of this molecule.
The Vibrational Language of Cholest-5-en-3-yl Decanoate: A Detailed Peak Assignment
The infrared spectrum of cholest-5-en-3-yl decanoate is a composite of the vibrational modes of its constituent parts: the cholesterol moiety and the decanoate chain. The key to accurate interpretation lies in dissecting the spectrum into regions corresponding to specific bond vibrations.
Key Functional Group Vibrations
The most prominent and diagnostic peaks in the FTIR spectrum of cholest-5-en-3-yl decanoate arise from the ester functional group and the numerous C-H bonds.
-
Carbonyl (C=O) Stretching: The ester carbonyl group provides a strong and sharp absorption band, which is a hallmark of cholesteryl esters. For cholest-5-en-3-yl decanoate, this peak is typically observed in the range of 1735-1750 cm⁻¹ .[1][2][3] This frequency is characteristic of a saturated aliphatic ester. The exact position can be influenced by the physical state of the sample and intermolecular interactions.
-
Carbon-Oxygen (C-O) Stretching: The ester linkage also gives rise to two distinct C-O stretching vibrations. The asymmetric C-O-C stretch, involving the bond between the carbonyl carbon and the ester oxygen, results in a strong band typically found between 1210 and 1160 cm⁻¹ .[4] A second, generally weaker, C-O stretching band corresponding to the oxygen-cholesteryl bond can be observed in the 1150 to 1000 cm⁻¹ region.[5]
The Aliphatic and Steroidal Backbone: C-H Vibrations
The majority of the atoms in cholest-5-en-3-yl decanoate are carbon and hydrogen, leading to a complex series of C-H stretching and bending vibrations.
-
C-H Stretching Region (3000-2800 cm⁻¹): This region is dominated by the stretching vibrations of the numerous CH₂, and CH₃ groups in both the decanoate chain and the cholesterol skeleton.
-
Asymmetric and Symmetric CH₃ Stretching: Weak to medium bands around 2960 cm⁻¹ and 2870 cm⁻¹ can be attributed to the asymmetric and symmetric stretching of the methyl groups, respectively.[6][7]
-
Asymmetric and Symmetric CH₂ Stretching: Stronger absorptions near 2925 cm⁻¹ and 2850 cm⁻¹ correspond to the asymmetric and symmetric stretching of the methylene groups in the decanoate chain and the steroid rings.[6][8]
-
=C-H Stretching: A weak band may be observed just above 3000 cm⁻¹, typically around 3030-3050 cm⁻¹ , arising from the stretching of the vinylic C-H bond at the C5 position of the cholesterol ring.
-
-
C-H Bending and Deformation Region (1500-700 cm⁻¹): This "fingerprint" region contains a wealth of information about the molecule's structure.
-
CH₂ and CH₃ Bending (Scissoring): Bands in the 1470-1450 cm⁻¹ range are due to the scissoring (bending) vibrations of the CH₂ groups.[6][9] A distinct band for the asymmetric bending of the CH₃ groups is often seen around 1465 cm⁻¹ , while the symmetric "umbrella" mode of CH₃ groups appears near 1380 cm⁻¹ .[9]
-
CH₂ Wagging and Twisting: A progression of weaker bands in the 1350-1180 cm⁻¹ region can be attributed to the wagging and twisting motions of the methylene groups in the long decanoate chain.
-
CH₂ Rocking: A characteristic band around 720 cm⁻¹ can be assigned to the rocking motion of a sequence of four or more methylene groups in the decanoate chain.[9]
-
Skeletal Vibrations of the Sterol Nucleus
The complex, fused ring system of the cholesterol moiety gives rise to a series of skeletal C-C stretching and deformation vibrations. These typically appear as a series of sharp, weaker bands in the fingerprint region, from approximately 1200 cm⁻¹ down to 700 cm⁻¹ . Pinpointing these individual vibrations can be challenging due to their overlap with other modes.
Comparative FTIR Analysis: Cholest-5-en-3-yl Decanoate vs. Other Cholesteryl Esters
To further refine our understanding of the FTIR spectrum of cholest-5-en-3-yl decanoate, it is instructive to compare it with the spectra of other common cholesteryl esters, such as cholesteryl acetate and cholesteryl stearate.
| Vibrational Mode | Cholest-5-en-3-yl Decanoate (C10) | Cholesteryl Acetate (C2) | Cholesteryl Stearate (C18) | Key Observations and Rationale |
| C=O Stretch (cm⁻¹) | ~1738 | ~1735 | ~1738 | The C=O stretching frequency is largely insensitive to the length of the saturated fatty acid chain. |
| Asymmetric C-O-C Stretch (cm⁻¹) | ~1175 | ~1240 | ~1175 | The position of this band can be more sensitive to the ester substituent. The shorter acetate group in cholesteryl acetate leads to a higher frequency for this vibration. |
| CH₂ Rocking (cm⁻¹) | ~720 | Absent/Weak | ~720 | This peak is characteristic of a long polymethylene chain (n ≥ 4) and is therefore prominent in the decanoate and stearate esters but absent or very weak in the acetate ester. |
| Relative Intensity of C-H Stretching vs. C=O Stretching | High | Low | Very High | The ratio of the integrated intensity of the C-H stretching bands (2800-3000 cm⁻¹) to the C=O stretching band (~1740 cm⁻¹) increases with the length of the fatty acid chain. This provides a qualitative measure of the relative contribution of the aliphatic chain to the overall molecule. |
This comparative analysis demonstrates that while the core spectral features of cholesteryl esters are similar, subtle differences, particularly in the fingerprint region and in the relative intensities of certain peaks, can be used to distinguish between esters with different fatty acid chain lengths.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of cholest-5-en-3-yl decanoate, the following experimental procedure is recommended:
-
Sample Preparation:
-
Solid Samples (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of cholest-5-en-3-yl decanoate with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Solution Samples:
-
Dissolve a small amount of the sample in a suitable infrared-transparent solvent (e.g., carbon tetrachloride or chloroform). Note: The solvent will have its own absorption bands which must be accounted for.
-
Place the solution in a liquid cell of appropriate path length.
-
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Collect a background spectrum of the empty sample holder (for KBr pellets) or the pure solvent in the liquid cell.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.
-
Visualizing the Molecular Vibrations
To better understand the relationship between the molecular structure and the observed FTIR peaks, a diagram illustrating the key vibrational modes is presented below.
Figure 1: Key vibrational modes in cholest-5-en-3-yl decanoate.
Conclusion
The FTIR spectrum of cholest-5-en-3-yl decanoate provides a rich tapestry of information about its molecular structure. By systematically assigning the observed peaks to specific vibrational modes, researchers can confirm the identity and purity of the compound. The characteristic strong absorptions of the ester group, coupled with the complex pattern of C-H vibrations from the cholesterol and decanoate moieties, create a unique spectral fingerprint. This guide, by providing a detailed peak assignment and a comparative analysis with other cholesteryl esters, serves as a valuable resource for scientists and professionals in drug development and materials science, enabling more accurate and efficient characterization of these important biomolecules.
References
-
Infrared Spectroscopy. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]
-
Wang, Y., Li, P., Ren, H., Li, Y., Li, Y., Xia, Y., Zhang, J., & Zhang, P. (2025). DFT Simulation of the Vibrational Spectrum of Cholesteryl Esters: A New Physical Therapy Proposal for Targeted Clearance of Atherosclerotic Lipid Plaques. Preprints.org. [Link]
-
Wang, Y., Li, P., Ren, H., Li, Y., Li, Y., Xia, Y., Zhang, J., & Zhang, P. (2025). DFT Simulation of the Vibrational Spectrum of Cholesteryl Esters: A New Physical Therapy Proposal for Targeted Clearance of Atherosclerotic Lipid Plaques. Sciety. [Link]
-
Wang, Y., Li, P., Ren, H., Li, Y., Li, Y., Xia, Y., Zhang, J., & Zhang, P. (2025). DFT Simulation of the Vibrational Spectrum of Cholesteryl Esters: A New Physical Therapy Proposal for Targeted Clearance of Atherosclerotic Lipid Plaques. Preprints.org. [Link]
-
ATR-IR spectra of cholesteryl palmitate, oleate, linoleate and cholesterol. (n.d.). ResearchGate. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Borchman, D., & Foulks, G. N. (2021). A spectroscopic study of the composition and conformation of cholesteryl and wax esters purified from meibum. Chemistry and Physics of Lipids, 238, 105088. [Link]
-
Baiz, C. R., & Tokmakoff, A. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 120(23), 4027–4035. [Link]
- Snyder, R. G., & Schachtschneider, J. H. (1963). Vibrational analysis of the n-paraffins—II. The 700–1500 cm⁻¹ region. Spectrochimica Acta, 19(1), 85-116.
-
Gupta, U., Singh, V. K., Kumar, V., & Khajuria, Y. (2014). Spectroscopic Studies of Cholesterol: Fourier Transform Infra-Red and Vibrational Frequency Analysis. Materials Focus, 3(3), 211-217. [Link]
-
Rzepa, H. S. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]
-
Hamilton, J. A., & Small, D. M. (1982). Temperature-dependent molecular motions of cholesterol esters: a carbon-13 nuclear magnetic resonance study. Biochemistry, 21(13), 3325–3331. [Link]
-
ATR-FTIR spectra of curcumin, Tween 20, Span 20, cholesterol, and curcusome 5. (n.d.). ResearchGate. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). University of Technology, Iraq. Retrieved from [Link]
-
Borchman, D., & Foulks, G. N. (2021). A spectroscopic study of the composition and conformation of cholesteryl and wax esters purified from meibum. Chemistry and Physics of Lipids, 238, 105088. [Link]
-
Bulkin, B. J., & Krishnan, K. (1971). Vibrational spectra of liquid crystals. III. Raman spectra of crystal, cholesteric, and isotropic cholesterol esters, 2800-3100-cm-1region. Journal of the American Chemical Society, 93(23), 5998–6003. [Link]
-
Echeverria, J. C., & Boya, P. (2005). Theoretical and vibrational spectroscopic analysis of the CO stretching mode of cholesteryl alkanoates: the particular case of the cholesteryl acetate. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 62(1-3), 547–551. [Link]
-
Gupta, U., Singh, V. K., Kumar, V., & Khajuria, Y. (2015). Spectroscopic Studies of Cholesterol: Fourier Transform Infra-Red and Vibrational Frequency Analysis. Scribd. [Link]
-
Brumfeld, V., Bach, D., & Miller, I. R. (1991). Fourier transform infrared spectroscopy of aqueous dispersions of phosphatidylserine-cholesterol mixtures. European biophysics journal : EBJ, 19(6), 287–293. [Link]
-
FTIR spectrum of cholesterol. (n.d.). ResearchGate. Retrieved from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). In Chemistry LibreTexts. Retrieved from [Link]
-
Peak areas of CH 2 and CH 3 asymmetric stretching bands in the IR... (n.d.). ResearchGate. Retrieved from [Link]
-
IR spectrum for decanoic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
FT-IR spectra of (a) decanoic acid and (b) compound 5. (n.d.). ResearchGate. Retrieved from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]
-
Fourier Transformed Infrared (FTIR) spectroscopy for analysis of cholesteryl acrylate liquid crystall-indium tin oxide composites. (2025, August 6). ResearchGate. [Link]
-
FTIR Reflection Spectra observed in the CH 2 and CH 3 stretching region... (n.d.). ResearchGate. Retrieved from [Link]
-
An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. (2025, August 7). ResearchGate. [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac. Retrieved from [Link]
- Ginsburg, G. S., & Small, D. M. (1982). Physical properties of cholesteryl esters. Magnetic Resonance in Medicine, 2(2), 153-206.
-
Bak, D. A. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Cholest-5-en-3-ol (3β)-, acetate. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Millersville University. Retrieved from [Link]
-
FTIR spectrum of Cholesterol. (n.d.). ResearchGate. Retrieved from [Link]
-
Cholesteryl myristate. (n.d.). In PubChem. Retrieved from [Link]
-
Cholesterol. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
-
FTIR spectra of synthesized mixed ester of decanoic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Cholest-5-en-3-yl decanoate. (n.d.). In PubChem. Retrieved from [Link]
-
Isolation and Characterization of Cholest-5-en-3-ol Compound from the Ethyl Acetate Extract of Stem Bark Ulin Plant (Eusideroxylon zwageri Teijm & Binn). (2023). DergiPark. [Link]
Sources
- 1. auroraprosci.com [auroraprosci.com]
- 2. mriquestions.com [mriquestions.com]
- 3. researchgate.net [researchgate.net]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Theoretical and vibrational spectroscopic analysis of the CO stretching mode of cholesteryl alkanoates: the particular case of the cholesteryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tricarbocyanine cholesteryl laurates labeled LDL: new near infrared fluorescent probes (NIRFs) for monitoring tumors and gene therapy of familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
Thermal Stability & Phase Behavior: Cholest-5-en-3-yl Decanoate vs. Cholesteryl Oleate
[1][2]
Executive Summary
For researchers developing lipid nanoparticles (LNPs), liquid crystal sensors, or liposomal drug delivery systems, the choice between Cholest-5-en-3-yl decanoate (Cholesteryl Decanoate) and Cholesteryl Oleate is dictated by two primary physical constraints: phase transition temperatures and oxidative resistance .[1][2]
-
Cholesteryl Decanoate (C10:0) is the superior choice for high-temperature stability and shelf-life.[1][2] It is a saturated ester with a high melting point (~80°C), exhibiting robust smectic mesophases and effectively zero susceptibility to oxidative degradation under standard storage.[1]
-
Cholesteryl Oleate (C18:1) is the biologically relevant standard. It mimics the core of Low-Density Lipoprotein (LDL) particles and melts near physiological temperatures (~45–50°C).[1] However, its unsaturation makes it prone to autoxidation, requiring strict inert gas handling and antioxidant stabilization.[2]
Chemical Foundation & Theoretical Basis[1][2]
The thermal divergence between these two esters stems directly from the fatty acid chain length and saturation.
| Feature | Cholesteryl Decanoate | Cholesteryl Oleate |
| CAS Number | 1182-07-6 | 303-43-5 |
| Fatty Acid Chain | Decanoic Acid (Capric Acid) | Oleic Acid |
| Chain Structure | C10:0 (Saturated, straight) | C18:1 (Monounsaturated, cis-9 kink) |
| Molecular Weight | 540.9 g/mol | 651.1 g/mol |
| Packing Efficiency | High (Linear chains facilitate dense packing) | Moderate (cis-double bond disrupts packing) |
The "Kink" Effect: The cis-double bond at the
Thermal Phase Behavior (DSC Analysis)
Differential Scanning Calorimetry (DSC) reveals that neither compound simply "melts."[1] Both exhibit liquid crystalline mesophases —states of matter between solid crystal and isotropic liquid.
Cholesteryl Decanoate: The High-Temp Mesogen
Because it is saturated, Cholesteryl Decanoate forms a highly ordered Smectic A phase before transitioning to a Cholesteric phase.[2]
-
Crystal
Smectic Transition: ~77–79°C[1] -
Smectic
Cholesteric Transition: ~80.5°C[1] -
Clearing Point (Cholesteric
Isotropic Liquid): ~83°C[1]
Implication: Formulations using this ester will remain rigid solids at body temperature (37°C), making them unsuitable for fluid-phase drug release in vivo but excellent for solid-core nanoparticles or temperature indicators in the 70–80°C range.[1][2]
Cholesteryl Oleate: The Physiological Fluid
The oleate ester exhibits a lower melting profile, often showing monotropic behavior (phases observed more clearly upon cooling).
-
Crystal
Mesophase (Melting): ~44–47°C[1] -
Clearing Point (Mesophase
Isotropic Liquid): ~50–51°C[1] -
Body Temperature Behavior: At 37°C, pure Cholesteryl Oleate is crystalline/solid.[2] However, in mixtures (e.g., inside an LNP or LDL particle), the presence of triglycerides or phospholipids depresses this melting point, creating a liquid core.[2]
Visualization of Phase Transitions
The following diagram illustrates the thermal pathways for both compounds.
Caption: Comparative thermal phase transitions. Decanoate exhibits a higher temperature range and a distinct smectic phase due to efficient saturated chain packing.
Thermo-Oxidative Stability[1][2]
While DSC measures physical state changes, Thermogravimetric Analysis (TGA) measures chemical degradation.[1][2]
Thermal Decomposition (Inert Atmosphere)
In a nitrogen atmosphere, both esters are thermally stable up to relatively high temperatures.[1][2]
-
Onset of Decomposition (
): ~260–280°C for both.[1] -
Mechanism: Ester bond cleavage followed by volatilization of the fatty acid and sterol degradation.
Oxidative Stability (Air/Oxygen Environment)
This is the critical differentiator for formulation scientists.
-
Cholesteryl Decanoate:
-
Stability: Excellent. The saturated alkyl chain (C10) has no double bonds. It is chemically inert to autoxidation under standard processing conditions.
-
Handling: Can be processed in air without significant degradation.
-
-
Cholesteryl Oleate:
-
Stability: Poor. The C=C double bond at C9 creates allylic positions (C8 and C11) where hydrogen atoms are easily abstracted by free radicals.
-
Degradation Pathway:
-
Handling: Strictly requires inert atmosphere (Argon/Nitrogen) and storage at -20°C. Antioxidants (e.g., BHT, Vitamin E) are mandatory for long-term stability.[1][2]
-
Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine precise melting and clearing points.[1]
-
Sample Prep: Weigh 2–5 mg of ester into an aluminum pan. Hermetically seal.
-
Calibration: Calibrate Indium standard (MP 156.6°C) for heat flow and temperature.
-
Cycle 1 (Thermal History Erasure): Heat to 100°C at 10°C/min. Hold 5 min.
-
Cooling: Cool to 0°C at 5°C/min. (Observe crystallization/mesophase formation).
-
Cycle 2 (Measurement): Heat to 100°C at 2°C/min.
-
Why 2°C/min? Slower rates resolve the subtle Smectic
Cholesteric transitions often missed at 10°C/min.
-
-
Data Analysis: Identify endothermic peaks. The first peak is melting; the last peak is the clearing point.
Protocol B: Oxidative Stress Test
Objective: Compare stability for formulation shelf-life.
-
Setup: Place 50 mg of each ester in open glass vials.
-
Stress: Incubate at 60°C in a dark oven for 48 hours.
-
Analysis: Dissolve in Chloroform-d (
) and run 1H-NMR . -
Marker: Look for the appearance of aldehyde protons (~9.5–10 ppm) or broadening of the olefinic peak (5.3 ppm) in the Oleate sample. The Decanoate spectrum should remain unchanged.
Application Suitability Guide
| Application | Recommended Ester | Scientific Rationale |
| High-Temp Lubricants | Cholesteryl Decanoate | High melting point and resistance to oxidation allow it to function in frictional heat environments without degrading.[1][2] |
| LDL/Atherosclerosis Models | Cholesteryl Oleate | Biologically authentic.[1] It is the major ester in LDL. Decanoate is too short and saturated to mimic physiological lipid cores. |
| Liposome Bilayer Stiffening | Cholesteryl Decanoate | The rigid, saturated chain increases the order parameter of the bilayer more effectively than the kinked oleate. |
| Thermographic Sensors | Both (Mixtures) | Mixing these esters allows tuning of the "color play" temperature range. Decanoate raises the range; Oleate lowers it. |
References
- Small, D. M. (1986).The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press. (Definitive source on lipid phase behavior and packing).
-
Ginsburg, G. S., et al. (1984). "Physical properties of cholesteryl esters."[2] Progress in Lipid Research, 23(3), 135-167.[1][2] Link
-
Croll, D. H., et al. (1987). "Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues."[1][2][3] Journal of Lipid Research, 28, 1444-1454.[1][2][3] Link
-
Lundberg, B. (1976). "Thermal Properties of Systems Containing Cholesteryl Esters and Triglycerides." Acta Chemica Scandinavica, 30b, 150-156.[1][2] Link
-
Avanti Polar Lipids. "Phase Transition Temperatures of Lipids." Technical Guides. Link
Mass Spectrometry Fragmentation Patterns of Cholesteryl Decanoate: A Technical Guide
Executive Summary
Cholesteryl decanoate (CE 10:0) serves as a critical model compound and analyte in lipidomics, representing medium-chain saturated sterol esters. Its accurate detection is pivotal for understanding lipid droplet metabolism and atherosclerosis progression.
This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of cholesteryl decanoate. Unlike generic protocols, we evaluate the comparative performance of ionization modalities—specifically Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI)—and establish the ammonium adduct strategy as the superior method for sensitivity and structural validation.
Part 1: Mechanistic Overview & Chemical Identity
To optimize fragmentation, one must first understand the stability of the precursor ion. Cholesteryl decanoate consists of a rigid steroid backbone esterified to a decanoic acid (C10:0) tail.
Physicochemical Profile[1]
-
Systematic Name: Cholest-5-en-3β-yl decanoate
-
Formula: C37H64O2
-
Monoisotopic Mass: 540.4906 Da
-
Key Structural Weakness: The ester bond at C3, which is the primary site of collision-induced dissociation (CID).
The Fragmentation Pathway
The fragmentation of cholesteryl decanoate is dominated by a specific neutral loss mechanism.[1] Upon collisional activation, the ester bond cleaves, ejecting the fatty acid moiety and generating a stable carbocation on the cholesterol backbone.
-
Precursor: [M+NH4]+ (m/z 558.52) or [M+H]+ (m/z 541.50)
-
Transition: Heterolytic cleavage of the C-O ester bond.
-
Product Ion: The cholestadiene cation (m/z 369.35 ).
-
Neutral Loss: Decanoic acid (172 Da) + Ammonia (17 Da).
Visualization: Fragmentation Mechanism
The following diagram illustrates the specific dissociation pathway for the ammonium adduct, the most common target in lipidomics.
Figure 1: Mechanism of collision-induced dissociation for Cholesteryl Decanoate [M+NH4]+ adduct.
Part 2: Comparative Analysis of Ionization Alternatives
In drug development and metabolic profiling, the choice of ionization source dictates sensitivity. Below is an objective comparison of the three primary methodologies for analyzing Cholesteryl Decanoate.
The Alternatives: ESI vs. APCI vs. Sodiated ESI
| Feature | Method A: ESI (+NH4) (Recommended) | Method B: APCI (+H) | Method C: ESI (+Na) |
| Precursor Ion | [M+NH4]+ (m/z 558.5) | [M+H]+ (m/z 541.5) | [M+Na]+ (m/z 563.5) |
| Ionization Efficiency | High (with additive) | Low to Moderate | High |
| Fragmentation Behavior | Clean yield of m/z 369.3 | Often fragments in-source | Difficult to fragment; yields sodiated FA |
| Sensitivity (LOD) | < 10 fmol | ~100 fmol | Variable |
| Matrix Tolerance | Moderate | High | Low (Ion suppression common) |
| Primary Utility | Quantitation & Screening | Saturated vs. Unsaturated profiling | Structural confirmation of FA tail |
Critical Analysis
Why ESI (+NH4) Wins: Cholesteryl esters are neutral lipids and do not protonate easily.
-
APCI Limitations: While APCI is traditionally used for neutral lipids, it often causes "in-source fragmentation," where the labile ester bond breaks before the mass filter. This leads to signal loss and poor quantification of the intact parent molecule.
-
The Sodium Trap: ESI without ammonium acetate leads to [M+Na]+ adducts. These are extremely stable. High collision energies are required to break them, often shattering the molecule non-specifically rather than yielding the diagnostic m/z 369 peak.
-
The Ammonium Advantage: Adding 10mM Ammonium Acetate creates the [M+NH4]+ adduct. This complex is "fragile" enough to fragment cleanly at moderate collision energies (15-25 eV), funneling almost all ion current into the single m/z 369.35 channel. This maximizes Signal-to-Noise (S/N) ratio.
Part 3: Validated Experimental Protocol
This protocol is designed for the Agilent 6400 Series or Sciex Triple Quad systems but is transferable to other QQQ platforms.
Sample Preparation (Liquid-Liquid Extraction)
-
Principle: Lipids are extracted into a non-polar solvent to remove salts and proteins.
-
Step 1: Aliquot 50 µL of plasma/tissue homogenate.
-
Step 2: Add Internal Standard : 10 µL of Cholesteryl-d7 Decanoate (or CE 17:0 if deuterated is unavailable). Crucial for normalization.
-
Step 3: Add 300 µL Chloroform:Methanol (2:1 v/v). Vortex 30s.
-
Step 4: Centrifuge at 10,000 x g for 5 mins.
-
Step 5: Collect lower organic phase. Dry under N2 gas. Reconstitute in 100 µL Mobile Phase B.
LC-MS/MS Conditions
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50mm, 1.7µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) + 10mM Ammonium Acetate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Acetate.
-
Gradient: 0-2 min (40% B) -> 10 min (99% B) -> 12 min (99% B).
Mass Spectrometry (ESI Positive):
-
Gas Temp: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 4000 V
MRM Transitions (Quantitation Table)
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Cell Accel (V) |
| Cholesteryl Decanoate | 558.5 ([M+NH4]+) | 369.4 | 50 | 18 | 4 |
| Cholesteryl Decanoate | 558.5 | 353.4 (Secondary) | 50 | 25 | 4 |
| IS (CE 17:0) | 656.6 | 369.4 | 50 | 20 | 4 |
Part 4: Workflow Visualization
The following diagram outlines the decision logic for optimizing the detection of CE 10:0.
Figure 2: Decision matrix for selecting the optimal ionization strategy for Cholesteryl Esters.
References
-
LIPID MAPS® Structure Database. Cholesteryl Decanoate (CE 10:0) Structure and Properties.[2][3][4][5][6] Available at: [Link]
-
Lee, H.R., Kochhar, S. and Shim, S.M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters.[7] International Journal of Analytical Chemistry. Available at: [Link]
-
Bowden, J.A., et al. (2011). Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters. Lipids.[5][6][8] Available at: [Link]
-
Liebisch, G., et al. (2006). High throughput quantification of cholesterol esters by electrospray ionization tandem mass spectrometry. Journal of Lipid Research.[5] Available at: [Link]
Sources
- 1. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. LIPID MAPS [lipidmaps.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. babraham.ac.uk [babraham.ac.uk]
- 6. Shorthand notation for lipid structures derived from mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of electrospray ionization and atmospheric chemical ionization coupled with the liquid chromatography-tandem mass spectrometry for the analysis of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LIPID MAPS [lipidmaps.org]
A Senior Application Scientist's Guide to Validating Cholesteryl Decanoate Concentration in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of cholesteryl esters, such as cholesteryl decanoate, in biological matrices is a critical aspect of numerous research areas, from cardiovascular disease to drug delivery systems. This guide provides an in-depth comparison of the primary analytical methods used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the core principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance, all grounded in the principles of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The choice of analytical method is not merely a matter of preference but a strategic decision based on the specific requirements of the study, including sensitivity, specificity, sample matrix, and throughput. This guide aims to equip you with the necessary knowledge to make an informed decision that ensures the integrity and reliability of your experimental data.
The Foundation: Bioanalytical Method Validation
Before we compare the specific methods, it is crucial to understand the pillars of bioanalytical method validation. The FDA's guidance documents provide a comprehensive framework for this process, ensuring that an analytical method is reliable and fit for its intended purpose.[2][3][4] Key validation parameters include:
-
Accuracy: How close the measured value is to the true value.
-
Precision: The degree of agreement among multiple measurements of the same sample.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity: The lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[1][2]
These parameters are the bedrock upon which we will compare the following analytical techniques.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Gold Standard
LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[2] This technique combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.
The "Why" Behind LC-MS/MS
The strength of LC-MS/MS lies in its ability to physically separate cholesteryl decanoate from other lipids and matrix components via chromatography, followed by its specific detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This two-tiered approach significantly reduces the likelihood of interference, leading to highly reliable and accurate quantification. While some methods may require derivatization to improve ionization efficiency for cholesterol and its esters, recent advancements have enabled direct analysis, simplifying sample preparation.[5][6][7][8]
Experimental Workflow
The following is a generalized workflow for the analysis of cholesteryl decanoate in plasma.
Caption: LC-MS/MS workflow for cholesteryl decanoate quantification.
Detailed Protocol
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (IS), such as d7-cholesteryl decanoate, to account for variability in extraction and ionization.
- Perform a liquid-liquid extraction using a solvent system like methyl tert-butyl ether (MTBE) and methanol to separate lipids from proteins and other hydrophilic components.[9]
- Vortex and centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer containing the lipids to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase, such as acetonitrile/isopropanol, for injection into the LC-MS/MS system.[10]
2. LC-MS/MS Analysis:
- Liquid Chromatography: Employ a reversed-phase column (e.g., C18) to separate cholesteryl decanoate from other cholesteryl esters based on their hydrophobicity.[11] A gradient elution with solvents like acetonitrile and isopropanol is typically used.[10]
- Mass Spectrometry: Utilize an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[11] For quantification, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of cholesteryl decanoate and a specific product ion generated through collision-induced dissociation, providing high specificity.[12]
3. Data Analysis:
- Integrate the chromatographic peaks for both the analyte and the internal standard.
- Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of known standards.
- Determine the concentration of cholesteryl decanoate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV or ELSD
HPLC is a widely used chromatographic technique for separating components of a mixture.[5][13] For analytes like cholesteryl decanoate that lack a strong chromophore, detection can be achieved using either ultraviolet (UV) detection at low wavelengths (around 210 nm) or an Evaporative Light Scattering Detector (ELSD).[10][14]
The "Why" Behind HPLC
HPLC offers a robust and cost-effective alternative to LC-MS/MS. The separation principle is similar, relying on the differential partitioning of the analyte between the mobile and stationary phases. The choice of detector is crucial. UV detection is simpler but can be less specific, while ELSD offers more universal detection for non-volatile compounds but may have a non-linear response.[14]
Experimental Workflow
Caption: HPLC workflow for cholesteryl decanoate quantification.
Detailed Protocol
1. Sample Preparation:
- Homogenize tissue samples in a suitable solvent mixture like hexane/isopropanol (3:2, v/v).[15]
- Centrifuge to pellet cellular debris.
- Collect the supernatant containing the lipids and evaporate the solvent.
- Re-dissolve the lipid extract in the HPLC mobile phase.
2. HPLC Analysis:
- Chromatography: Use a reversed-phase C18 column with an isocratic mobile phase, such as acetonitrile/isopropanol (50:50, v/v), for elution.[10]
- Detection:
- UV: Monitor the eluent at a low wavelength, typically around 210 nm.[10]
- ELSD: The eluent is nebulized, the solvent evaporated, and the remaining analyte particles scatter a light beam, which is detected.[16]
3. Data Analysis:
- Integrate the peak corresponding to cholesteryl decanoate.
- Generate a calibration curve using external standards of known concentrations.
- Calculate the concentration of cholesteryl decanoate in the samples based on the calibration curve.
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. While less common for small lipid molecules like cholesteryl decanoate, competitive ELISA kits are available for the quantification of total cholesterol.[17][18]
The "Why" Behind ELISA
The primary advantage of ELISA is its high-throughput capability and relatively simple workflow, making it suitable for screening a large number of samples.[17] It relies on the principle of antigen-antibody interaction. In a competitive ELISA for cholesterol, the cholesterol in the sample competes with a labeled cholesterol conjugate for binding to a limited number of anti-cholesterol antibodies coated on the microplate wells.[18]
Experimental Workflow
Caption: Competitive ELISA workflow for cholesterol quantification.
Detailed Protocol
1. Sample and Standard Preparation:
- Prepare serum or plasma samples as per the kit instructions, which may involve dilution. For cell or tissue lysates, follow the kit's protocol for homogenization and clarification.[19]
- Prepare a series of cholesterol standards of known concentrations provided in the kit.
2. ELISA Procedure:
- Add the prepared samples and standards to the wells of the microplate pre-coated with anti-cholesterol antibodies.
- Add a fixed amount of enzyme-labeled cholesterol (e.g., HRP-cholesterol conjugate) to each well.
- Incubate to allow for competitive binding.
- Wash the plate to remove unbound reagents.
- Add a substrate solution that reacts with the enzyme to produce a colored product.
- Stop the reaction with a stop solution.
3. Data Analysis:
- Measure the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).[17]
- The intensity of the color is inversely proportional to the amount of cholesterol in the sample.
- Generate a standard curve by plotting the absorbance versus the concentration of the standards.
- Determine the cholesterol concentration in the samples from the standard curve.
Comparative Analysis
| Feature | LC-MS/MS | HPLC-UV/ELSD | ELISA |
| Specificity | Very High | Moderate to High | Moderate |
| Sensitivity | Very High | Moderate | High |
| Throughput | Moderate | Moderate | High |
| Cost | High | Moderate | Low to Moderate |
| Development Time | Long | Moderate | Short (with kit) |
| Expertise | High | Moderate | Low |
| Quantification | Absolute | Absolute | Relative (to total cholesterol) |
Conclusion: Selecting the Right Tool for the Job
The choice of method for validating cholesteryl decanoate concentration is a critical decision that directly impacts the quality and reliability of research findings.
-
LC-MS/MS stands as the unequivocal choice for applications demanding the highest levels of sensitivity and specificity, particularly in complex biological matrices where absolute quantification is paramount. It is the preferred method for regulatory submissions and in-depth pharmacokinetic studies.
-
HPLC with UV or ELSD offers a robust and more accessible alternative when the ultra-high sensitivity of mass spectrometry is not required. It provides reliable quantitative data and is well-suited for routine analysis and quality control applications.
-
ELISA , while not directly measuring cholesteryl decanoate, can be a valuable tool for high-throughput screening of total cholesterol levels. Its ease of use and speed make it ideal for preliminary studies or when analyzing a large number of samples where relative changes are of primary interest.
As a senior application scientist, my recommendation is to align your choice of analytical method with the specific goals of your research. For definitive, publication-quality data on cholesteryl decanoate, LC-MS/MS is the superior choice. However, a thorough understanding of the capabilities and limitations of each technique, as outlined in this guide, will enable you to select the most appropriate and cost-effective method for your scientific endeavors.
References
- U.S. Food and Drug Administration. (n.d.). USFDA guidelines for bioanalytical method validation.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
- PubMed. (n.d.). Determination of cholesteryl 14-methylhexadecanoate in blood serum by reversed-phase high-performance liquid chromatography.
- Giera, M., et al. (n.d.). Analytical methods for cholesterol quantification. PMC.
- Luo, J., et al. (2025, August 27). Review of methods for the determination of cellular cholesterol content: principles, advantages, limitations, applications, and perspectives. PMC.
- ResearchGate. (2018, October 4). Analytical methods for cholesterol quantification.
- Fitzpatrick, M. (n.d.). Extracting cholesterol and lipids from cells. The Open Lab Book.
- bioRxiv.org. (2024, April 2). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues.
- Semantic Scholar. (n.d.). High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS).
- Agilent. (2019, March 7). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC‑C18 Column.
- Hammad, S. M., et al. (2026, February 7). A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma.
- Assay Genie. (n.d.). Cholesterol (CH) ELISA Kit (UNEB0075).
- Abcam. (n.d.). Cholesterol/Cholesteryl Ester Assay Kit (ab102515).
- Gentaur. (n.d.). QuickDetect™ Total cholesterol (Human) ELISA Kit.
- Thermo Fisher Scientific. (n.d.). Analysis of Lipids by HPLC-CAD.
- Antibodies-online.com. (n.d.). Cholesterol ELISA Kit.
- PubMed. (2024, September 17). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues.
- bioRxiv. (2024, April 2). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues.
- SpringerLink. (n.d.). Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods.
- Aviva Systems Biology. (n.d.). Cholesterol ELISA Kit (OKEH02598).
- Agilent. (n.d.). LC/MS Method for Comprehensive Analysis of Plasma Lipids.
- Agilent. (2018, July 17). LC/MS Method for Comprehensive Analysis of Plasma Lipids.
- PMC. (n.d.). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells.
- MMPC.org. (2013, April 3). Tissue TG & TC Protocol.
- Vitas Analytical Services. (n.d.). Quantification of lipid classes in oil by NP-HPLC-ELSD.
- PubMed. (2017, November 16). Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use.
- LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry.
- PureSynth. (n.d.). Cholesterol Decanoate.
- PMC. (n.d.). Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS.
- PubMed. (n.d.). Biological stability of [3H]cholesteryl oleyl ether in cultured fibroblasts and intact rat.
- PMC. (n.d.). Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry.
- PubMed. (2018, June 1). Enhanced Physical Stability of Mixed Ion Pair Amphiphile/Double-chained Cationic Surfactant Vesicles in the Presence of Cholesterol.
Sources
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. hhs.gov [hhs.gov]
- 4. fda.gov [fda.gov]
- 5. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of methods for the determination of cellular cholesterol content: principles, advantages, limitations, applications, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of cholesteryl 14-methylhexadecanoate in blood serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. theolb.readthedocs.io [theolb.readthedocs.io]
- 16. Quantification of lipid classes in oil by NP-HPLC-ELSD â Vitas Analytical Services [vitas.no]
- 17. transcriptionfactor.org [transcriptionfactor.org]
- 18. ELISA Kit FOR Cholesterol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 19. assaygenie.com [assaygenie.com]
Polarized light microscopy (PLM) textures of cholest-5-en-3-yl decanoate
Executive Summary
Cholest-5-en-3-yl decanoate (Cholesteryl Decanoate or Caprate) represents a critical "crossover" mesogen in the cholesterol ester homologous series. Unlike its shorter-chain homolog (Cholesteryl Nonanoate), which is dominated by the Cholesteric (Ch) phase, or its longer-chain homologs (e.g., Cholesteryl Palmitate), which are predominantly Smectic, Cholesteryl Decanoate exhibits a balanced, enantiotropic Smectic A (SmA) and Cholesteric (N)* phase behavior.
This guide provides a rigorous Polarized Light Microscopy (PLM) analysis of this compound, comparing it against industry-standard alternatives to assist researchers in lipid nanoparticle (LNP) formulation and liquid crystal thermography.
Chemical Context & Mesogenic Profile
CAS: 1183-04-6
Molecular Formula: C
Cholesteryl decanoate is an ester of cholesterol and decanoic acid (capric acid). Its mesogenic (liquid crystal forming) properties arise from the rigid steroid nucleus (chiral center) coupled with the flexible alkyl tail.
Why It Matters
In drug delivery, particularly for mRNA-LNP formulations, the phase transition temperature (
Comparative Phase Behavior
The following table contrasts Cholesteryl Decanoate with its immediate homologs. Note how the Smectic A phase becomes more dominant as the alkyl chain length increases.
Table 1: Homologous Series Comparison (Transition Temperatures)
| Compound | Chain Length | Melting Point ( | Smectic Range | Cholesteric Range | Clearing Point ( | Primary Texture Utility |
| Cholesteryl Nonanoate | C9 | ~78°C | Narrow / Monotropic | Wide (~78–90°C) | ~90°C | Pitch calibration, Thermography |
| Cholesteryl Decanoate | C10 | ~77–80°C | Distinct (~3–5°C) | Distinct (~8–10°C) | ~91–92°C | SmA-N Transition studies* |
| Cholesteryl Palmitate | C16 | ~77°C | Dominant (>5°C) | Very Narrow / Absent | ~83°C | Bilayer rigidity models |
Note: Temperatures are approximate and dependent on purity (typically >97%). "Monotropic" implies the phase is only seen upon cooling.
Detailed PLM Texture Characterization
To validate the identity and purity of Cholesteryl Decanoate, the observer must identify specific optical textures during a controlled thermal cycle.
A. The Smectic A Phase (SmA)
Temperature Window: ~77°C to 82°C Characteristic Texture: Focal Conic Fans and Batonnets .
-
Visual Description: Upon cooling from the Cholesteric phase, the SmA phase nucleates as "Batonnets"—elongated, rod-like structures that grow and merge. As they coalesce, they form the classic Focal Conic Fan texture.
-
Mechanistic Insight: This texture results from the layered arrangement of molecules where the director is perpendicular to the layers (homeotropic alignment). The "fans" are optical manifestations of cyclides of Dupin—defects in the layered structure.
-
Diagnostic Check: If you apply pressure to the cover slip in this phase, the texture should shear easily but retain a "waxy" viscosity, distinct from the lower-viscosity Cholesteric phase.
B. The Cholesteric Phase (N*)
Temperature Window: ~82°C to 91°C Characteristic Texture: Oily Streaks and Planar Grandjean .
-
Visual Description: Upon heating from SmA, the Focal Conic fans dissolve into "Oily Streaks"—bands of birefringence that look like oil on water. If the sample is treated with a planar alignment layer (e.g., rubbed polyimide), a Grandjean texture (uniform color) may appear.
-
Mechanistic Insight: The molecules twist helically. The "Oily Streaks" are arrays of edge dislocations. The color observed depends on the helical pitch (
) relative to the wavelength of light. -
Diagnostic Check: A "Blue Phase" (foggy blue platelet texture) may be fleetingly visible for <0.5°C just before the clearing point (Isotropic transition). Capturing this requires high-precision thermal control (
C).
C. The Isotropic Phase (Iso)
Temperature Window: >92°C Characteristic Texture: Dark Field (Extinction) .
-
Visual Description: The field of view becomes completely black under crossed polarizers.
-
Mechanistic Insight: Random molecular orientation eliminates birefringence.
Experimental Protocol: The "Thermal Ramp" Validation
Trustworthiness Directive: This protocol is designed to be self-validating. If the specific textures described in Step 4 do not appear, the cooling rate is likely too fast, or the sample is degraded.
Equipment:
-
Polarized Light Microscope (PLM) with crossed polarizers.[1]
-
Hot Stage (Linkam or similar) capable of 0.1°C/min rates.
-
Glass slides and cover slips (solvent-cleaned).
Workflow Diagram
The following diagram outlines the logical flow of the experiment and the expected phase transitions.
Figure 1: Thermal Phase Transition Pathway of Cholesteryl Decanoate. Note the intermediate Smectic A phase which distinguishes it from shorter-chain esters.[2]
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5mg of Cholesteryl Decanoate in 100µL chloroform.
-
Drop-cast onto a microscope slide and allow solvent to evaporate completely (24h vacuum desiccation recommended to prevent solvent-induced phase depression).
-
Place cover slip.
-
-
The "Erasure" Heat (Conditioning):
-
Heat rapidly (10°C/min) to 100°C (Isotropic phase).
-
Why? This erases any thermal history or solvent artifacts. The field must be uniformly black.
-
-
Controlled Cooling (The Critical Step):
-
Reduce temperature at 1°C/min .
-
Observation Point 1 (91°C): Watch for "blue fog" or sudden birefringence (Oily Streaks). This marks the Iso
N* transition. -
Observation Point 2 (82°C): Watch for the nucleation of Batonnets . These football-shaped domains are the fingerprint of the Smectic phase growing out of the Cholesteric fluid.
-
Validation: If you see instantaneous solidification without Batonnets, your cooling rate is too fast (supercooling).
-
-
Annealing:
-
Hold temperature at 80°C for 5 minutes. The Batonnets should coalesce into a classic Focal Conic Fan texture.
-
Application Relevance: LNP Stabilization
Why should a drug development professional care about these textures?
The Smectic A rigidity observed in PLM directly correlates to the stability of Lipid Nanoparticles (LNPs). Cholesteryl decanoate acts as a "stiffener" in the lipid bilayer.
-
High Smectic Order (Sharp Focal Conics): Indicates strong intermolecular Van der Waals forces between the decanoate tails. In an LNP, this translates to higher encapsulation efficiency but potentially slower drug release.
-
Disordered/Fluid Phase (Oily Streaks): Indicates higher membrane fluidity, useful for fusogenic properties (cell entry) but lower storage stability.
By observing the
References
-
National Center for Biotechnology Information (NCBI). Cholesteryl decanoate - Compound Summary.[3] PubChem. [Link]
-
Ginsburg, G. S., et al. Physical properties of cholesteryl esters. National Institutes of Health (NIH) / PubMed. [Link]
-
Ontosight AI. Cholesteryl Decanoate: Biological Role and Applications. [Link][3]
Sources
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Cholest-5-en-3-yl Decanoate
[1][2][3]
Executive Summary & Core Directive
Status: Non-Hazardous (GHS/OSHA), but regulated as Chemical Waste . Immediate Action: Do NOT dispose of down the drain or in municipal trash. Disposal Method: High-temperature incineration via a licensed chemical waste contractor.[1]
This guide defines the disposal protocols for Cholest-5-en-3-yl decanoate (Cholesteryl decanoate), a liquid crystal lipid ester commonly used in drug delivery and membrane biophysics.[2][3][1] While this compound is chemically stable and low-toxicity, its lipophilic nature and biological activity necessitate strict segregation from municipal waste streams to prevent environmental bioaccumulation.[2][3][1]
Chemical Profile & Hazard Identification
Before disposal, verify the chemical identity to ensure proper waste stream segregation.[1]
| Parameter | Data | Relevance to Disposal |
| Chemical Name | Cholest-5-en-3-yl decanoate | Official shipping/manifest name. |
| Synonyms | Cholesteryl decanoate; Cholesteryl caprate | Common labeling variations.[4] |
| CAS Number | 1183-04-6 | CRITICAL: Differentiates from C9 homolog (1182-66-7).[2][3][1] |
| Molecular Formula | C₃₇H₆₄O₂ | High carbon content; excellent fuel for incineration. |
| Physical State | White crystalline solid / Powder | Dust generation risk during transfer. |
| Solubility | Insoluble in water; Soluble in Chloroform/Hexane | Strictly Prohibits drain disposal. |
| Flash Point | >110°C (Estimated) | Combustible but not Flammable (unless in solvent).[2][3][1] |
| RCRA Status | Non-Regulated (Not P or U listed) | Can be consolidated with general organic solid waste.[1] |
Expert Insight: Do not confuse CAS 1183-04-6 (Decanoate, C10) with CAS 1182-66-7 (Nonanoate, C9).[2][3][1] While disposal methods are identical, accurate inventory manifesting requires the correct CAS.[1]
Pre-Disposal Protocol: Segregation & Packaging
Proper segregation minimizes disposal costs and prevents dangerous cross-reactions.
A. Solid Waste (Pure Substance)[3]
-
Container: High-density polyethylene (HDPE) or glass wide-mouth jars.
-
Labeling: "Non-Hazardous Chemical Waste - Solid".[1]
-
Segregation: Can be co-mingled with other non-reactive, non-halogenated organic solids (e.g., other sterols, fatty acids).[3][1]
-
Prohibited: Do not mix with strong oxidizers (peroxides, perchlorates) as sterol esters can act as fuel sources.
B. Liquid Waste (Solutions)
Cholesteryl decanoate is often dissolved in Chloroform , Hexane , or Ethanol .[1] The solvent dictates the waste stream, not the lipid.
-
Chloroform/DCM Solutions: Segregate into Halogenated Organic Waste .
-
Hexane/Ethanol Solutions: Segregate into Non-Halogenated Flammable Waste .
Disposal Workflow & Decision Logic
The following diagram illustrates the decision matrix for disposing of Cholest-5-en-3-yl decanoate in various states.
Figure 1: Decision matrix for segregating Cholesteryl decanoate waste based on physical state and solvent composition.
Detailed Disposal Procedures
Scenario 1: Expired or Surplus Solid Inventory
-
Transfer: Carefully transfer the solid into a compatible waste container.[1] Avoid generating dust.[1][5][6]
-
Labeling: Affix a hazardous waste label. Although "Non-Hazardous" by RCRA, label as "Chemical Waste: Cholesteryl Decanoate" to ensure the waste vendor incinerates it rather than landfilling.
-
Storage: Cap tightly. Store in the "Organic Solids" satellite accumulation area.[1]
-
Disposal: Hand over to EHS/Waste Contractor for incineration.
Scenario 2: Experimental Solutions (e.g., Liposome Preparation)
-
Identification: Determine the primary solvent (e.g., Chloroform).[1]
-
Consolidation: Pour into the corresponding solvent waste carboy (e.g., "Halogenated Waste").
-
Rinsing: Triple-rinse the original glassware with a small amount of the same solvent and add the rinsate to the waste carboy.
-
Ventilation: Perform all transfers inside a chemical fume hood to avoid inhaling solvent vapors.[1]
Scenario 3: Spill Cleanup
While low toxicity, spills can be slippery and messy due to the lipid nature.[1]
Figure 2: Immediate response workflow for solid and liquid spills.
Regulatory Compliance & Environmental Stewardship
EPA (United States)[1][2][3]
-
RCRA Classification: Cholest-5-en-3-yl decanoate is not a listed hazardous waste (40 CFR 261).[2][3][1]
-
Best Practice: Despite its non-hazardous status, it is a complex organic molecule. Do not landfill. The only responsible disposal method is fuel blending or incineration to ensure complete thermal destruction.[1]
EU (European Union)[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4225619, Cholest-5-en-3-yl decanoate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][2][3][1]
Sources
- 1. Cholesteryl nonadecanoate | C46H82O2 | CID 14274981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 25605-90-7: cholesteryl nonadecanoate | CymitQuimica [cymitquimica.com]
- 3. larodan.com [larodan.com]
- 4. cholesteryl decanoate, 1183-04-6 [thegoodscentscompany.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
